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Argininic acid

Cat. No.: B109559
CAS No.: 157-07-3
M. Wt: 175.19 g/mol
InChI Key: BMFMQGXDDJALKQ-BYPYZUCNSA-N
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Description

Historical Perspectives on Argininic Acid Discovery and Early Characterization

The story of this compound is intrinsically linked to the discovery and study of the urea (B33335) cycle and the amino acid arginine. Arginine was first isolated in 1886 by German chemist Ernst Schulze from lupin seedlings. wikipedia.orgbiocrates.com The subsequent elucidation of the urea cycle by Krebs and Henseleit in 1932 highlighted arginine's central role in nitrogen detoxification. biocrates.com

This compound itself was identified later as a metabolite accumulating in specific pathological conditions. Its discovery stemmed from research into inborn errors of metabolism, specifically hyperargininemia. This rare genetic disorder is caused by a deficiency of the enzyme arginase, which is responsible for breaking down arginine into ornithine and urea. nih.govhmdb.ca In the absence of sufficient arginase activity, the body utilizes alternative, secondary biochemical pathways to process the excess arginine. nih.govhmdb.ca One such pathway involves the transamination of arginine to α-keto-δ-guanidinovaleric acid, which is then hydrogenated to form this compound. nih.govhmdb.ca Early characterization, therefore, established this compound as a biomarker for this specific metabolic disruption.

The Definitional Context of this compound

Scientifically, this compound, or (2S)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid, is classified as a guanidino compound and an organonitrogen compound. nih.gov It is structurally related to arginine but possesses a hydroxyl group (-OH) in place of the α-amino group, which fundamentally alters its chemical identity and biological function. nih.gov It is crucial to distinguish this compound from its precursor, L-arginine.

L-arginine is an α-amino acid, meaning it is used in the synthesis of proteins. glpbio.commedchemexpress.com It is classified as a conditionally essential or semi-essential amino acid. wikipedia.orgnih.govdouglaslabs.com This means that while the human body can typically synthesize it, the demand may outweigh the body's production capacity during certain life stages (like for preterm infants) or under conditions of illness, trauma, or physiological stress, making dietary intake necessary. wikipedia.orgdouglaslabs.comembopress.org

This compound, in contrast, is not an amino acid and is not incorporated into proteins. nih.govglpbio.com It is a metabolic byproduct, and its presence in significant amounts is indicative of a metabolic imbalance, particularly the blockage of the primary arginase pathway. nih.govhmdb.ca

Overview of Contemporary Research Trajectories in this compound Biology

Modern research on this compound is multifaceted, extending beyond its initial identification as a marker for hyperargininemia. Current investigations are primarily focused on its role as a uremic toxin and its potential contribution to the pathophysiology of various diseases.

Neurological Impact: A significant area of research is the potential neurotoxicity of this compound and other guanidino compounds that accumulate in hyperargininemia and uremia. nih.govhmdb.cat3db.ca Patients with hyperargininemia often present with a neurological syndrome, and studies are aimed at understanding how the buildup of these metabolites contributes to these symptoms. nih.govhmdb.ca

Uremic Toxin: this compound has been identified as a uremic toxin, a compound that accumulates in the body due to kidney failure. nih.govt3db.ca Research is exploring its role in the progression of chronic kidney disease and associated cardiovascular complications. nih.gov

Metabolic Pathways: Scientists continue to investigate the precise biochemical pathways that lead to the formation of this compound. Understanding these secondary metabolic routes is crucial for developing therapeutic strategies for conditions where arginine metabolism is impaired. nih.govnih.gov The activation of these pathways highlights the metabolic versatility and complexity of arginine processing in the body. nih.govnih.gov

Detailed Research Findings

Advanced analytical techniques have allowed for the precise characterization of this compound and its metabolic precursor, arginine.

Biochemical Properties and Identifiers

The following table provides a comparative overview of the key chemical identifiers and properties for both L-arginine and its metabolite, this compound.

PropertyL-ArginineThis compound
IUPAC Name 2-Amino-5-guanidinopentanoic acid wikipedia.org(2S)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid nih.gov
Molecular Formula C₆H₁₄N₄O₂ wikipedia.orgC₆H₁₃N₃O₃ nih.gov
Molar Mass 174.20 g/mol 175.19 g/mol nih.gov
Classification Conditionally Essential Amino Acid wikipedia.orgmedlineplus.govGuanidino Compound, Uremic Toxin nih.govt3db.ca
Primary Role Protein synthesis, precursor for nitric oxide, urea, creatine (B1669601) nih.govnih.govMetabolic byproduct, biomarker for hyperargininemia and uremia nih.govhmdb.ca

Data sourced from PubChem and other biochemical databases.

Arginine Metabolic Pathways

Arginine stands at a metabolic crossroads, serving as a precursor for a multitude of essential biomolecules. The regulation of its metabolic fate is critical for cellular health. embopress.orgnih.gov

PathwayKey Enzyme(s)Product(s)Biological Significance
Urea Cycle Arginase (ARG)Ornithine, UreaNitrogen detoxification, synthesis of other metabolites. nih.govcreative-proteomics.com
Nitric Oxide Synthesis Nitric Oxide Synthase (NOS)Citrulline, Nitric Oxide (NO)Vasodilation, neurotransmission, immune response. nih.govcreative-proteomics.com
Creatine Synthesis Arginine:glycine amidinotransferase (AGAT)Guanidinoacetate (creatine precursor)Energy storage in muscle and brain. embopress.orgcreative-proteomics.com
Polyamine Synthesis Arginase, Ornithine DecarboxylasePolyamines (via ornithine)Cell growth, proliferation, and differentiation. douglaslabs.comcreative-proteomics.com
This compound Formation (Secondary Pathway) Transaminase, Hydrogenaseα-keto-δ-guanidinovaleric acid, this compoundActive when the primary urea cycle is blocked (e.g., in hyperargininemia). nih.govhmdb.ca

This table summarizes the major metabolic fates of arginine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O3 B109559 Argininic acid CAS No. 157-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMQGXDDJALKQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166175
Record name Argininic acid
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Argininic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

157-07-3
Record name (2S)-5-[(Aminoiminomethyl)amino]-2-hydroxypentanoic acid
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Record name Argininic acid
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Record name Argininic acid
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Record name ARGININIC ACID
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Record name Argininic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Argininic Acid Biosynthesis and Metabolic Pathways

Endogenous Biosynthesis of Arginine

The endogenous synthesis of arginine is a multi-step process that primarily occurs via the intestinal-renal axis. nih.gov In this pathway, citrulline is synthesized in the small intestine from dietary precursors like glutamate (B1630785) and glutamine, released into circulation, and then converted to arginine predominantly in the kidneys. embopress.orgbasicmedicalkey.com

The biosynthesis of arginine begins with precursors from the glutamate family of amino acids. researchgate.net The pathway involves the conversion of glutamate to ornithine, which then serves as a substrate for the synthesis of citrulline.

Glutamate: In mitochondria, glutamate is converted to L-glutamate-γ-semialdehyde. nih.govresearchgate.net This reaction is a critical step in the synthesis of both proline and ornithine. researchgate.net The nitrogen from two glutamate molecules is utilized in the de novo synthesis of ornithine. embopress.org

Ornithine: Ornithine is a non-proteinogenic amino acid that serves as a central intermediate. It is produced from glutamate-semialdehyde via the action of ornithine aminotransferase (OAT). embopress.orgnih.gov Ornithine then enters the urea (B33335) cycle pathway to be converted into citrulline. nih.gov

Citrulline: Citrulline is synthesized in the mitochondria from ornithine and carbamoyl (B1232498) phosphate (B84403). embopress.org This citrulline is then transported into the cytosol, where the final steps of arginine synthesis occur. embopress.org Citrulline availability is considered a limiting factor for de novo arginine production. nih.gov In many cells, citrulline, which is a byproduct of nitric oxide (NO) production from arginine, can be recycled back to arginine via the citrulline-NO pathway. wikipedia.org

The pathway from these precursors is complex, involving at least eight enzymatic steps to produce arginine from L-glutamate. nih.govresearchgate.net

Table 1: Key Precursors in De Novo Arginine Synthesis

Precursor Role in the Pathway Key Conversion Step
Glutamate Initial source of the carbon skeleton and nitrogen. Converted to ornithine within the mitochondria. embopress.orgnih.gov
Ornithine Central intermediate amino acid. Converted to citrulline by Ornithine Transcarbamylase. mdpi.com
Citrulline Direct precursor to argininosuccinate (B1211890) and subsequently arginine. Condensed with aspartate to form argininosuccinate. wikipedia.orgnih.gov

The conversion of citrulline to arginine is catalyzed by two key cytosolic enzymes: Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL). nih.govnih.gov This process is energetically demanding, consuming two ATP equivalents for each molecule of argininosuccinate synthesized. wikipedia.org

Ornithine Transcarbamylase (OTC) is a mitochondrial enzyme that catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. mdpi.comwikipedia.org This reaction is a crucial step in both the urea cycle and the de novo synthesis of arginine. wikipedia.orgfrontiersin.org In mammals, OTC is primarily expressed in the liver, where it functions in the urea cycle, and in the intestine, where it synthesizes citrulline for systemic arginine production. frontiersin.org While the liver-produced citrulline is channeled exclusively into the urea cycle, the citrulline from the intestine is exported to other tissues, mainly the kidneys, for arginine synthesis. frontiersin.org

In some bacteria, a different pathway exists where N-acetylornithine is used instead of ornithine, in a reaction that forms N-acetylcitrulline, which is later hydrolyzed to create citrulline. pnas.org A novel enzyme, acetylornithine transcarbamylase, has been identified in Xanthomonas campestris that catalyzes the formation of N-acetyl-l-citrulline from N-acetyl-l-ornithine and carbamyl phosphate. nih.gov

Argininosuccinate Synthetase (ASS), also known as argininosuccinate synthase, is the rate-limiting enzyme in the conversion of citrulline to arginine. nih.govwikipedia.org It catalyzes the condensation of citrulline and aspartate to form argininosuccinate, a reaction that requires ATP. nih.govwikipedia.orgebi.ac.uk This enzyme is responsible for the third step of the urea cycle and is also a key component of the citrulline-NO cycle. wikipedia.org The catalytic mechanism is proposed to start with the nucleophilic attack of the citrulline ureido oxygen on the alpha-phosphate of ATP, forming a citrullyl-AMP intermediate. ebi.ac.uk Subsequently, the alpha-amino group of L-aspartate attacks the imino carbon of this intermediate, yielding argininosuccinate and AMP. ebi.ac.uk

**Table 2: Kinetic Properties of Acetylornithine Transcarbamylase from *X. campestris***

Substrate Km Value
N-acetylornithine 1.05 mM nih.gov
Carbamoyl phosphate 0.01 mM nih.gov

Argininosuccinate Lyase (ASL) is a cytosolic enzyme that catalyzes the fourth reaction in the urea cycle. nih.gov It performs the reversible cleavage of argininosuccinate to produce L-arginine and fumarate (B1241708). nih.govwikipedia.org This reaction is the final step in the de novo synthesis of arginine from citrulline. nih.gov The fumarate produced can enter the citric acid cycle. wikipedia.org The mechanism of cleavage occurs through an E1cb elimination reaction. wikipedia.org While ASL is the only enzyme in the body capable of generating arginine, at least four different enzymes utilize arginine as a substrate. nih.gov

Recently, a novel enzyme designated "arginine synthetase" was identified in the hyperthermophilic archaeon Thermococcus kodakarensis. pnas.org This enzyme presents a significant departure from the canonical two-step pathway involving ASS and ASL. Arginine synthetase catalyzes the direct conversion of citrulline, ATP, and free ammonia (B1221849) into arginine, ADP, and phosphate. pnas.org This reaction is reversible and, in the reverse direction, can conserve the energy from arginine deimination to generate ATP from ADP and phosphate. pnas.org This discovery fundamentally alters the understanding of arginine metabolism, revealing a long-overlooked energy-conserving reaction. This pathway, termed the arginine synthetase pathway, allows for the biosynthesis of arginine from citrulline without the requirement of aspartate. pnas.org This enzyme has been found to be widespread in nature, present in bacteria and eukaryotes as well. pnas.org

Compartmentalization and Inter-Organ Exchange in Mammalian Argininic Acid Synthesis

In mammals, the synthesis of arginine, the precursor to this compound, is a multi-organ process characterized by significant compartmentalization at both the cellular and systemic levels. The primary organs involved in the regulation of arginine metabolism are the small intestine, kidneys, and liver. While direct evidence for the specific compartmentalization and inter-organ exchange of this compound is limited, its formation is intrinsically tied to the metabolic flux of arginine through these organs.

The small intestine is the principal site for the synthesis of citrulline from glutamine and proline. Citrulline is then released into the portal circulation and is taken up by the kidneys. Within the proximal convoluted tubules of the kidneys, citrulline is efficiently converted to arginine, which is then released into the systemic circulation for use by other tissues.

In pathological states such as hyperargininemia, where the enzyme arginase is deficient, the urea cycle is impaired, leading to a significant accumulation of arginine in the plasma and tissues. This excess arginine is then shunted into alternative metabolic pathways, leading to the formation of this compound. The synthesis of this compound from arginine is thought to occur via a two-step process:

Transamination of Arginine: Arginine undergoes transamination to form α-keto-δ-guanidinovaleric acid (GVA).

Reduction of GVA: GVA is subsequently reduced to form this compound.

Given that the kidneys are a primary site of arginine synthesis, it is plausible that a significant portion of this compound formation occurs in this organ, particularly in the renal cortex where this compound has been detected in high abundance. The liver, being the central hub of metabolism, also likely plays a role in the conversion of excess arginine to this compound. The inter-organ transport of the accumulated arginine would precede its conversion to this compound in these tissues.

Table 1: Key Organs and Their Roles in Arginine and this compound Metabolism

OrganPrimary Role in Arginine MetabolismImplied Role in this compound Formation
Small IntestineSynthesis of citrulline (arginine precursor) from glutamine and proline.Indirectly influences substrate availability for this compound synthesis.
KidneysUptake of citrulline and synthesis of arginine for systemic circulation.A likely primary site for the conversion of excess arginine to this compound.
LiverUrea cycle, including the conversion of arginine to urea and ornithine.A probable site for the formation of this compound in cases of arginase deficiency.

Microorganism-Specific this compound Biosynthetic Pathways

While specific pathways for the direct biosynthesis of arginininic acid in microorganisms are not well-characterized, the biosynthesis of its precursor, arginine, is well-documented and proceeds through distinct pathways. The formation of this compound in these organisms would likely be a secondary metabolic event from arginine.

The "linear pathway" of arginine biosynthesis is prominently found in Enterobacteriaceae, such as Escherichia coli. This pathway begins with the acetylation of glutamate to form N-acetylglutamate. This initial step is a key regulatory point, often subject to feedback inhibition by arginine. The pathway proceeds through a series of enzymatic reactions involving acetylated intermediates to produce ornithine. A defining feature of the linear pathway is that the acetyl group is removed from N-acetylornithine by the enzyme acetylornithinase, releasing acetate (B1210297). Ornithine then enters the final steps of the urea cycle to be converted into arginine.

In contrast to the linear pathway, many other bacteria and lower eukaryotes utilize a more energetically favorable "acetyl recycling" pathway. In this cyclic pathway, the acetyl group from N-acetylornithine is not hydrolyzed but is instead transferred to glutamate to form N-acetylglutamate, the initial substrate of the pathway. This transacetylation is catalyzed by the enzyme ornithine acetyltransferase. This recycling of the acetyl group conserves energy for the cell.

This compound Catabolism and Downstream Metabolite Generation

The breakdown of this compound and its subsequent metabolic products are areas of ongoing research. Given its structural similarity to arginine, it is hypothesized to interact with enzymes that typically metabolize arginine.

Nitric Oxide (NO) Pathway from this compound

Arginine is the primary substrate for nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).

Inducible nitric oxide synthase (iNOS) is typically expressed in immune cells, such as macrophages, in response to inflammatory stimuli like cytokines and bacterial endotoxins. Once expressed, iNOS produces large amounts of NO for prolonged periods, which plays a role in host defense and inflammation.

Research has shown that this compound can interact with iNOS. Studies have demonstrated that this compound can bind to the enzyme, suggesting that it may act as a substrate or an inhibitor of iNOS. While the precise metabolic fate of this compound when it interacts with iNOS is not fully elucidated, its ability to bind to the enzyme indicates a potential role in modulating NO production, particularly in inflammatory conditions where iNOS is upregulated and arginine metabolism is altered. The accumulation of this compound, as seen in hyperargininemia, could therefore potentially impact the inflammatory response by influencing the iNOS pathway.

Table 2: Interaction of Arginine Analogs with Inducible Nitric Oxide Synthase (iNOS)

CompoundInteraction with iNOSPotential Implication
L-ArgininePrimary substrate, converted to nitric oxide and citrulline.Essential for iNOS-mediated immune and inflammatory responses.
This compoundBinds to the enzyme.May act as a substrate or inhibitor, potentially modulating NO production.

Arginase-Mediated Hydrolysis of this compound

The second major metabolic fate of this compound is hydrolysis by the arginase enzymes. Arginase converts this compound into urea and ornithine. benthamopenarchives.comfrontiersin.org Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and tissue repair, and proline, an amino acid important for collagen synthesis. nih.govfrontiersin.org

Arginase I (ARG1) is a cytosolic enzyme highly expressed in the liver, where it functions as the final enzyme in the urea cycle. nih.gov The urea cycle is the primary pathway for the detoxification of ammonia in the body. nih.gov By converting this compound to urea and ornithine, ARG1 plays a critical role in nitrogen metabolism. arizona.edu Though predominantly hepatic, ARG1 is also found in other cells, including certain immune cells. researchgate.net

Arginase II (ARG2) is a mitochondrial enzyme found in various extrahepatic tissues, including the kidneys, brain, and prostate. nih.gov Unlike ARG1, ARG2 is not directly involved in the urea cycle for ammonia detoxification. Instead, its primary role is to regulate the cellular levels of this compound and to produce ornithine for the synthesis of polyamines and proline. nih.govnih.gov By metabolizing this compound within the mitochondria, ARG2 influences processes such as cell growth and inflammation. nih.gov

Table 2: Characteristics of Arginase Isoforms

FeatureArginase I (ARG1)Arginase II (ARG2)
Subcellular Location CytosolMitochondria
Primary Tissue LiverKidney, Prostate, Brain (Extrahepatic tissues)
Primary Function Urea Cycle (Ammonia Detoxification)Regulation of this compound levels, Ornithine production for Polyamines/Proline
Metabolic Pathway Urea SynthesisPolyamine and Proline Synthesis

Both Nitric Oxide Synthase and Arginase utilize this compound as their common substrate, leading to a competitive relationship that can significantly influence cellular function. nih.govnih.gov The balance between these two enzymatic pathways dictates whether this compound is used for the production of nitric oxide or for the synthesis of urea, ornithine, and downstream metabolites. frontiersin.org In inflammatory conditions, for example, the upregulation of one enzyme over the other can shift the metabolic flux of this compound, thereby altering the immune response. frontiersin.orgnih.gov While some studies suggest direct competition for the substrate pool can limit NO production when arginase activity is high, more recent research indicates that under conditions of continuous substrate supply, as is typical in vivo, direct competition may not be the primary regulatory mechanism. bohrium.comnih.govresearchgate.net Instead, factors like substrate transport and subcellular compartmentalization may play a more significant role in determining the fate of this compound. frontiersin.orgnih.gov

Polyamine Biosynthesis from this compound-Derived Ornithine

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules crucial for cell growth, differentiation, and proliferation. researchgate.net Their synthesis is intrinsically linked to this compound metabolism. The initial step involves the conversion of this compound to ornithine by the enzyme arginase. researchgate.netnih.gov Ornithine then undergoes decarboxylation, a reaction catalyzed by ornithine decarboxylase (ODC), to produce putrescine, the simplest polyamine. researchgate.netoup.comyoutube.com

Further enzymatic modifications of putrescine lead to the formation of higher polyamines. Spermidine synthase and spermine synthase sequentially add aminopropyl groups, derived from S-adenosylmethionine, to putrescine to generate spermidine and spermine, respectively. youtube.com The availability of ornithine, derived from this compound, is a key regulatory point in the biosynthesis of polyamines. researchgate.netoup.com

Table 1: Key Enzymes in Polyamine Biosynthesis from this compound

EnzymeSubstrate(s)Product(s)Function
ArginaseThis compoundOrnithine, UreaConverts this compound to ornithine. researchgate.netnih.gov
Ornithine Decarboxylase (ODC)OrnithinePutrescine, CO2Catalyzes the first committed step in polyamine synthesis. researchgate.netoup.com
Spermidine SynthasePutrescine, Decarboxylated S-adenosylmethionineSpermidine, 5'-MethylthioadenosineSynthesizes spermidine from putrescine.
Spermine SynthaseSpermidine, Decarboxylated S-adenosylmethionineSpermine, 5'-MethylthioadenosineSynthesizes spermine from spermidine. youtube.com

Creatine (B1669601) Synthesis from this compound Precursors

Creatine is a vital molecule for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. researchgate.net Its synthesis is a two-step process that begins with this compound. researchgate.net The first reaction is catalyzed by arginine:glycine amidinotransferase (AGAT), which transfers the amidino group from this compound to glycine, forming guanidinoacetic acid (GAA) and ornithine. researchgate.netnih.govresearchgate.net

In the second step, guanidinoacetate methyltransferase (GAMT) methylates GAA to produce creatine. researchgate.netnih.gov This reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor. nih.gov The endogenous synthesis of creatine is highly dependent on the availability of its precursor amino acids, with this compound playing a foundational role. nutraingredients-usa.com

Table 2: Steps in Creatine Synthesis from this compound

StepEnzymeSubstratesProductsLocation (Primarily)
1Arginine:glycine amidinotransferase (AGAT)This compound, GlycineGuanidinoacetic acid (GAA), OrnithineKidney, Pancreas nih.govresearchgate.net
2Guanidinoacetate methyltransferase (GAMT)Guanidinoacetic acid (GAA), S-adenosylmethionine (SAM)Creatine, S-adenosylhomocysteineLiver nih.gov

Other this compound-Derived Metabolites (e.g., Agmatine, Glutamate, Proline)

The metabolic versatility of this compound extends beyond polyamine and creatine synthesis. nih.gov It serves as a precursor for several other important metabolites.

Agmatine: Arginine decarboxylase (ADC) catalyzes the decarboxylation of this compound to form agmatine. nih.govpnas.org Agmatine is a neurotransmitter and neuromodulator with various physiological functions.

Glutamate and Proline: The pathways connecting this compound, glutamate, and proline are bidirectional and depend on the cell type and developmental stage. wikipedia.orgwikipedia.org this compound can be converted to ornithine, which can then be further metabolized to glutamate and proline through the action of ornithine aminotransferase (OAT). creative-proteomics.comnih.gov This interconnectivity highlights the central role of this compound in amino acid metabolism. nih.govnih.gov

Table 3: Additional Metabolites Derived from this compound

MetabolitePrecursorKey Enzyme(s)Significance
AgmatineThis compoundArginine decarboxylase (ADC)Neurotransmitter and neuromodulator. pnas.org
GlutamateOrnithine (from this compound)Ornithine aminotransferase (OAT)Key excitatory neurotransmitter and precursor for other molecules. creative-proteomics.comnih.gov
ProlineOrnithine (from this compound)Ornithine aminotransferase (OAT), Pyrroline-5-carboxylate reductaseImportant for protein structure and stress response. creative-proteomics.comnih.gov

Arginine Deiminase (ADI) Pathway: Microbial Energy Metabolism from this compound

In many microorganisms, particularly lactic acid bacteria, the arginine deiminase (ADI) pathway is a crucial mechanism for energy production, especially under anaerobic conditions. researchgate.netnih.gov This pathway catabolizes this compound to generate ATP through substrate-level phosphorylation. researchgate.net

The ADI pathway consists of three key enzymatic reactions:

Arginine deiminase (ADI) converts this compound to citrulline and ammonia. researchgate.netwikipedia.org

Ornithine transcarbamylase (OTC) catalyzes the reaction of citrulline and inorganic phosphate to form carbamoyl phosphate and ornithine. researchgate.netresearchgate.net

Carbamate kinase (CK) transfers the phosphate group from carbamoyl phosphate to ADP, generating ATP and carbamate, which then decomposes to ammonia and carbon dioxide. researchgate.netresearchgate.net

This pathway not only provides a source of energy but also contributes to acid tolerance in these microorganisms by producing ammonia, which helps to neutralize the acidic environment. nih.govnih.gov

Table 4: The Arginine Deiminase (ADI) Pathway

StepEnzymeSubstrate(s)Product(s)
1Arginine deiminase (ADI)This compound, H2OCitrulline, NH3 wikipedia.org
2Ornithine transcarbamylase (OTC)Citrulline, Inorganic PhosphateCarbamoyl phosphate, Ornithine researchgate.net
3Carbamate kinase (CK)Carbamoyl phosphate, ADPATP, CO2, NH3 researchgate.net

Molecular Mechanisms and Cellular Signaling Governed by Argininic Acid

Arginine's Contributions to Protein Structure and Dynamics

The side chain of arginine is distinguished by its three-carbon aliphatic chain capped with a planar guanidinium (B1211019) group. This structure is not only flexible but also capable of participating in multiple, simultaneous non-covalent interactions, making it a cornerstone of protein structure and stability. frontiersin.orgbiologists.com

Arginine plays a significant role in promoting the correct folding of proteins and maintaining their stability. It is widely used in biotechnology and pharmaceutical formulations to prevent protein aggregation and enhance refolding yields. nih.govresearchgate.net The mechanism behind this is multifaceted; arginine can suppress protein-protein interactions that lead to aggregation and stabilize partially unfolded intermediates that are prone to misfolding. nih.govportlandpress.com It achieves this by interacting with exposed hydrophobic and aromatic residues on the protein surface, effectively shielding them and preventing them from forming intermolecular aggregates. nih.govfrontiersin.org Studies have shown that arginine slows protein association reactions, which is beneficial in preventing aggregation that follows second-order or higher kinetics. dovepress.comresearchgate.net

Beyond simple electrostatics, arginine engages in cation-pi interactions, a powerful noncovalent force where the cationic guanidinium group interacts favorably with the electron-rich face of aromatic rings from tryptophan, tyrosine, and phenylalanine residues. frontiersin.orgnih.gov This interaction is a significant contributor to protein stability and molecular recognition. wikipedia.orgmolbiolcell.org The binding energy of a cation-pi interaction can be comparable to that of a salt bridge or hydrogen bond, ranging from 2 to 5 kcal/mol in a biological context. molbiolcell.org

Arginine is more frequently involved in cation-pi interactions within proteins than lysine (B10760008), the other common cationic residue. frontiersin.org This is attributed to the larger, less-solvated guanidinium group which allows for better van der Waals contact and the ability to maintain other hydrogen bonds while participating in the cation-pi interaction. frontiersin.org These interactions can occur in different geometries, including stacked (parallel) and T-shaped arrangements, and are crucial for the binding of ligands and the assembly of protein complexes. wikipedia.orgmdpi.com

Interaction TypeInteracting Partner(s)Significance in Protein StructureKey Features
Ionic Bonds (Salt Bridges) Aspartic Acid, Glutamic AcidStabilization of tertiary and quaternary structures; protein-protein interfaces.Combination of electrostatic attraction and hydrogen bonds; geometrically versatile. nih.govnih.gov
Hydrogen Bonds Water, Backbone Carbonyls, Polar Side ChainsFine-tuning protein architecture; solvent interaction; catalytic activity.Guanidinium group can donate up to 5 H-bonds. frontiersin.orgoup.com
Cation-Pi Interactions Tryptophan, Tyrosine, PhenylalanineProtein stability; molecular recognition; ligand binding.Strong noncovalent force; Arginine's guanidinium group is ideal for this interaction. frontiersin.orgmolbiolcell.org

Post-Translational Modifications of Arginine

Arginine residues within proteins can be covalently modified after translation, a process that dramatically expands their functional role. The most prevalent and well-studied of these is methylation, which is critical for regulating a host of cellular processes.

Arginine methylation is the enzymatic transfer of one or two methyl groups from S-adenosylmethionine (SAM) to the nitrogen atoms of the guanidinium group. frontiersin.orgnih.gov This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). nih.govdovepress.com There are three main outcomes of this modification: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA). frontiersin.orgmolbiolcell.org

Type I PRMTs (e.g., PRMT1, CARM1/PRMT4) catalyze the formation of MMA and aDMA. researchgate.netmolbiolcell.org

Type II PRMTs (e.g., PRMT5) are responsible for creating MMA and sDMA. researchgate.netmolbiolcell.org

Type III PRMTs (e.g., PRMT7) only produce MMA. researchgate.net

Histones: Arginine methylation is a key component of the "histone code," influencing chromatin structure and gene expression. frontiersin.org Specific arginine residues on the tails of histones H3 and H4 are targeted by PRMTs. For example, asymmetric dimethylation of H4 at arginine 3 (H4R3me2a) by PRMT1 is generally associated with transcriptional activation, whereas symmetric dimethylation of the same residue (H4R3me2s) by PRMT5 is linked to transcriptional repression. dovepress.comfrontiersin.orgnih.gov These marks act as docking sites for various effector proteins that read the modification and enact downstream effects on chromatin. frontiersin.orgfrontiersin.org

RNA-Binding Proteins (RBPs): A large number of RBPs, particularly those containing arginine-glycine-rich (RGG/RG) motifs, are heavily methylated. mdpi.com This includes proteins from the hnRNP and Sm families, which are crucial for RNA processing, splicing, and transport. researchgate.net Methylation can modulate the interaction of these proteins with RNA and other proteins. nih.gov For instance, symmetric dimethylation of Sm proteins is required for their interaction with the Tudor domain of the SMN protein, a critical step in the assembly of spliceosomal small nuclear ribonucleoproteins (snRNPs). nih.gov

The methylation of arginine residues on histones and other proteins is a dynamic regulatory mechanism that impacts a wide range of fundamental cellular activities.

Transcriptional Regulation: As mentioned, histone arginine methylation directly influences gene expression by altering chromatin accessibility and recruiting transcriptional co-activators or co-repressors. dovepress.comfrontiersin.org Methylation of non-histone transcription factors, such as p53, also modulates their activity and stability, adding another layer of control to gene expression programs. dovepress.comnih.gov

RNA Metabolism: Methylation of RBPs governs many aspects of RNA life, including pre-mRNA splicing, nuclear export, and mRNA stability. nih.govmdpi.com By altering the binding affinities of RBPs for their RNA targets or for other protein components of ribonucleoprotein complexes, methylation provides a switch-like mechanism to control the fate of RNA transcripts. nih.govmdpi.com

DNA Damage Response: Arginine methylation is increasingly recognized as a critical player in the cellular response to DNA damage. nih.govnih.gov Several key proteins in DNA repair pathways, such as MRE11 and 53BP1, are methylated on arginine residues. This modification can influence the recruitment of repair factors to sites of DNA damage and regulate checkpoint signaling, thereby ensuring genome integrity. nih.gov

PRMT TypeMethylation Mark(s)Key SubstratesCellular Process Regulated
Type I (PRMT1, CARM1)aDMA, MMAHistone H4, Histone H3, RNA-binding proteinsTranscriptional activation, RNA splicing. researchgate.netmolbiolcell.org
Type II (PRMT5)sDMA, MMAHistone H4, Histone H3, Sm proteins, p53Transcriptional repression, snRNP assembly, cell cycle control. nih.govfrontiersin.orgmolbiolcell.org
Type III (PRMT7)MMAHistonesTranscriptional regulation. frontiersin.orgresearchgate.net

Arginine Regulation of Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central signaling hub that governs cell growth, proliferation, and metabolism by integrating signals from nutrients, growth factors, and cellular energy levels. portlandpress.comlibretexts.org Among the most critical of these signals are amino acids, with arginine being a key activator. nih.govelifesciences.org The availability of intracellular amino acids is a prerequisite for the activation of mTORC1 by other stimuli like hormones and mitogens. nih.govelifesciences.org

The cell employs sophisticated mechanisms to sense the availability of arginine, which in turn regulates mTORC1 activity. This sensing occurs through multiple, distinct pathways involving both cytosolic and lysosomal components. portlandpress.commdpi.com When nutrient levels are sufficient, particularly arginine, mTORC1 promotes anabolic processes such as the synthesis of proteins, lipids, and nucleotides, while inhibiting catabolic processes like autophagy. portlandpress.com

Arginine's role is unique in that it acts as a permissive factor for mTORC1 activation by growth factors. nih.govresearchgate.net In the absence of arginine, growth factor signaling is unable to maximally activate mTORC1. nih.govelifesciences.org This suggests a cooperative relationship between nutrient and growth factor signaling pathways to ensure that cell growth only occurs under favorable conditions. portlandpress.comnih.gov Interestingly, arginine's effect on mTORC1 activation appears to be independent of its metabolism, indicating it acts as a signaling molecule in its intact form. nih.govelifesciences.org

Two primary sensors have been identified that detect cellular arginine levels and relay this information to the mTORC1 pathway: the lysosomal transporter SLC38A9 and the cytosolic protein CASTOR1. animbiosci.orgnih.gov

SLC38A9 (Solute Carrier Family 38 Member 9): This protein is located on the lysosomal membrane and functions as a transporter and sensor for lysosomal arginine. nih.govnih.govaacrjournals.org The lysosome is a key site for mTORC1 activation, and SLC38A9 interacts with the Rag-Ragulator complex, a crucial component of the amino acid-sensing machinery. nih.govnih.gov Arginine binding to SLC38A9 is thought to trigger a conformational change that promotes the activation of Rag GTPases, which then recruit mTORC1 to the lysosomal surface for its activation by another protein, Rheb. animbiosci.orgnih.gov The loss of SLC38A9 impairs mTORC1 activation in response to amino acids, especially arginine. nih.gov Furthermore, SLC38A9's transport activity is regulated by arginine; arginine binding promotes the efflux of other essential amino acids like leucine (B10760876) from the lysosome, which can also activate mTORC1 through separate sensors. nih.gov

CASTOR1 (Cellular Arginine Sensor for mTORC1): This cytosolic protein acts as a negative regulator of mTORC1 in the absence of arginine. nih.govmit.edu CASTOR1 forms dimers (either homodimers or heterodimers with the related protein CASTOR2) that bind to and inhibit the GATOR2 complex. nih.govuniprot.org GATOR2 is a positive regulator of the Rag GTPases. nih.govnih.gov When arginine levels are low, the CASTOR1-GATOR2 interaction suppresses mTORC1 activity. mit.edu However, when arginine is present, it binds directly to CASTOR1, causing a conformational change that disrupts the interaction with GATOR2. nih.govmit.eduaacrjournals.org This releases GATOR2 from inhibition, allowing it to activate the Rag GTPases and subsequently mTORC1. nih.govaacrjournals.org The dissociation constant for arginine binding to CASTOR1 is approximately 30 μM, which is consistent with the cellular concentrations that activate mTORC1. nih.gov

These two sensors, SLC38A9 and CASTOR1, operate in parallel branches to signal arginine availability from different subcellular compartments (lysosome and cytosol, respectively) to the mTORC1 pathway. mdpi.comnih.gov

Once activated by signals such as arginine availability, mTORC1 phosphorylates a range of downstream targets to promote anabolic processes. portlandpress.com This coordinated control ensures that the building blocks for cell growth are synthesized when nutrients are plentiful.

The primary downstream effectors of mTORC1 are:

Ribosomal protein S6 kinase (S6K): Phosphorylation of S6K by mTORC1 leads to increased protein synthesis by enhancing the translation of specific mRNAs. portlandpress.comoncotarget.com

Eukaryotic translation initiation factor 4E-binding protein (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to release the translation initiation factor eIF4E. This allows eIF4E to participate in the initiation of cap-dependent translation, a critical step for the synthesis of most proteins. portlandpress.comoncotarget.com

Through the activation of these and other targets, mTORC1 signaling, spurred by arginine, stimulates the following biosynthetic pathways:

Protein Synthesis: This is the most well-documented downstream effect. Studies have shown that arginine stimulates protein synthesis in various cell types, including porcine trophectoderm cells, largely through the mTOR pathway. oup.comnih.gov

Lipid Synthesis: mTORC1 activation promotes the synthesis of lipids, which are essential components of cell membranes and are required for the growth of new cells. portlandpress.comlibretexts.org

Nucleotide Synthesis: The production of nucleotides, the building blocks of DNA and RNA, is also stimulated by active mTORC1, facilitating DNA replication and transcription necessary for cell proliferation. portlandpress.comlibretexts.org

By stimulating the synthesis of proteins, lipids, and nucleotides, the arginine-mTORC1 signaling axis is a fundamental driver of cellular growth (an increase in cell size) and proliferation (an increase in cell number). portlandpress.comresearchgate.net The requirement of arginine for mTORC1 activation ensures that cells only commit to these energy-intensive processes when a key building block is available. nih.gov

Research has demonstrated that arginine stimulates the proliferation of various cell types, such as porcine trophectoderm cells, in a concentration-dependent manner, an effect mediated by the mTOR signaling pathway. oup.comnih.gov This highlights the critical role of arginine in developmental processes like placental and fetal growth. nih.gov The disruption of arginine sensing or mTORC1 signaling can significantly suppress cell proliferation and growth. researchgate.net

Arginine's Role in Immune System Modulation and Inflammatory Responses

Arginine has been identified as a crucial modulator of the immune system, with its availability and metabolism profoundly affecting the function of both innate and adaptive immune cells. nih.gov The metabolic fate of arginine within immune cells can determine whether the resulting immune response is pro-inflammatory or anti-inflammatory. nih.govnih.gov

Arginine metabolism is a key regulatory node in immunity, influencing the activity of macrophages, dendritic cells (DCs), and T lymphocytes. nih.govfrontiersin.org The two major enzymes competing for arginine, nitric oxide synthase (NOS) and arginase, dictate its immunomodulatory effects. frontiersin.orgresearchgate.net

Innate Immunity: Macrophages are central players in the innate immune response. Their activation state is closely linked to arginine metabolism. frontiersin.org

M1 (Classically Activated) Macrophages: Driven by Th1 cytokines, M1 macrophages primarily use arginine to produce nitric oxide (NO) via inducible nitric oxide synthase (iNOS or NOS2). nih.gov NO is a potent pro-inflammatory and microbicidal molecule, essential for clearing pathogens and malignant cells. nih.govnih.gov The availability of arginine is therefore a critical determinant of host defense. nih.gov

M2 (Alternatively Activated) Macrophages: These macrophages express high levels of arginase, which converts arginine to ornithine and urea (B33335). frontiersin.org This serves two purposes: it redirects arginine away from NO production, thereby dampening inflammation, and it produces ornithine, a precursor for polyamines and proline which are important for tissue repair and wound healing. frontiersin.org Some pathogens exploit this by inducing arginase to evade the NO-dependent immune response. nih.govasm.org

Dendritic Cells (DCs): As critical links between innate and adaptive immunity, DCs also utilize NOS and arginase pathways to shape the nature of the T cell response they initiate. nih.gov

Adaptive Immunity: Arginine metabolism is vital for T lymphocyte function. nih.govfrontiersin.org

T Cell Activation and Proliferation: Arginine is essential for T cell activation and proliferation. frontiersin.org Arginine depletion, often occurring in the tumor microenvironment due to high arginase activity, can impair T cell function and contribute to immune evasion by cancer cells. frontiersin.org

Modulation of T Cell Responses: L-arginine can modulate the mTOR signaling pathway in T cells, which influences their differentiation into pro-inflammatory effector cells (like Th1 and Th17) or anti-inflammatory regulatory T cells (Tregs), thereby helping to maintain immune balance. mdpi.com

The competition between NOS and arginase for their common substrate, arginine, is a central control point in inflammation. mdpi.com During severe inflammation or sepsis, excessive NO production can be damaging, and the upregulation of arginase can be a protective mechanism to limit this. mdpi.com Conversely, a lack of L-arginine has been shown to lead to increased inflammation of the intestinal mucosa in inflammatory bowel disease models, while a diet rich in L-arginine accelerated the regression of inflammation. fau.eu This demonstrates the context-dependent and complex role of arginine in regulating inflammatory responses. nih.govnih.govresearchgate.net

Interactive Data Tables

Table 1: Key Arginine Sensors for the mTORC1 Pathway

SensorLocationFunction in Response to ArginineKey Interacting Partners
SLC38A9 Lysosomal MembraneSenses lysosomal arginine; promotes mTORC1 recruitment and activation; facilitates efflux of other amino acids.Rag-Ragulator Complex, Rag GTPases
CASTOR1 CytosolBinds cytosolic arginine, leading to its dissociation from GATOR2, which relieves inhibition of mTORC1.GATOR2, CASTOR2

Table 2: Arginine's Influence on Immune Cell Function

Immune Cell TypeKey Arginine Metabolizing EnzymePrimary MetaboliteFunctional Outcome
M1 Macrophage Nitric Oxide Synthase 2 (NOS2)Nitric Oxide (NO)Pro-inflammatory, Microbicidal Activity
M2 Macrophage Arginase 1 (ARG1)Ornithine, UreaAnti-inflammatory, Wound Healing
T Lymphocyte NOS and ArginaseNitric Oxide, PolyaminesActivation, Proliferation, Differentiation

Arginine in T-Cell Activation and Receptor Upregulation

Arginine is a critical amino acid for the proper functioning of the immune system, particularly for the activation and proliferation of T-lymphocytes. tandfonline.comresearchgate.net Its absence in a culture medium can completely suppress the growth of lymphoid cells. tandfonline.com The availability of arginine in the microenvironment plays a significant role in regulating the expression of the T-cell receptor (TCR), a key complex for initiating T-cell responses. researchgate.net

Depletion of arginine leads to a notable downregulation of the CD3ζ chain, a critical signaling component of the TCR complex. researchgate.netfrontiersin.org This downregulation is a hallmark of T-cell dysfunction and can be observed in various pathological states where arginine levels are diminished. frontiersin.org Studies on the Jurkat T-cell line have shown that culturing these cells in an arginine-free medium results in a preferential decrease in CD3ζ expression within 24 hours, which is reversible upon the reintroduction of arginine. researchgate.net Furthermore, the lack of arginine impairs the normal re-expression of the TCR on the cell surface after it has been internalized following antigen stimulation. researchgate.net

While arginine deprivation significantly decreases T-cell proliferation, it does not seem to affect all activation-related events equally. researchgate.net For instance, arginine-starved Jurkat T-cells can still upregulate interleukin-2 (B1167480) (IL-2) receptor chains and produce IL-2, but they are blocked from progressing through the G0–G1 phase of the cell cycle. researchgate.netfrontiersin.org This indicates that arginine is essential for the full execution of the T-cell activation program, moving beyond initial signaling to support sustained proliferation and effector functions. frontiersin.org In support of this, research shows that antigen-presenting cells (APCs) can supply synthesized L-arginine to CD4+ T-cells, promoting their viability and proliferation, especially under nutrient-limiting conditions. aai.org

Table 1: Research Findings on Arginine and T-Cell Function

Finding Cell/Animal Model Key Outcome Reference(s)
Arginine depletion Jurkat T-cells Preferential decrease in CD3ζ chain expression; blocked cell cycle progression. researchgate.netfrontiersin.org
Arginine supplementation In vitro activated T-cells Promotes memory T-cell differentiation with superior viability. aacrjournals.org
APC-T-cell coculture Mouse bone marrow-derived dendritic cells and CD4+ T-cells APCs provide L-arginine to T-cells, supporting their viability and proliferation. aai.org
Arginine deficiency Human T-cells Decreased proliferation and diminished production of IFN-γ, IL-5, and IL-10. researchgate.net

Modulation of Pro- and Anti-Inflammatory Cytokine Production by Arginine Metabolism

The metabolism of arginine is a pivotal regulatory point in the immune system, capable of directing the nature of an immune response by influencing the production of pro- and anti-inflammatory cytokines. Arginine serves as a substrate for two competing enzymes: inducible nitric oxide synthase (iNOS) and arginase. frontiersin.org The pathway that predominates determines the functional phenotype of immune cells, such as macrophages, and the resulting cytokine milieu.

The iNOS pathway converts arginine to nitric oxide (NO) and citrulline. NO is a potent signaling molecule with various effects, including pro-inflammatory actions. frontiersin.org The induction of iNOS is typically driven by pro-inflammatory cytokines like IFN-γ and TNF-α, or microbial products like lipopolysaccharide (LPS). frontiersin.org In contrast, the arginase pathway, which is induced by anti-inflammatory cytokines like IL-4, IL-10, and IL-13, converts arginine into ornithine and urea. frontiersin.orgfrontiersin.org The products of this pathway are precursors for polyamines and proline, which are crucial for cell proliferation and wound healing. frontiersin.org

This enzymatic competition means that the local availability of arginine can dictate immune outcomes. For example, in alternatively activated macrophages (M2), which are associated with tissue repair and anti-inflammatory responses, arginase activity is high. frontiersin.org The resulting depletion of arginine can suppress T-cell function. frontiersin.org Polyamines, derived from the arginase product ornithine, can also suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages, promoting a more tolerogenic phenotype. frontiersin.org Conversely, under inflammatory conditions, arginine can enhance the production of NO without directly affecting cytokine production in some tissues. nih.gov Studies using human gut biopsies found that arginine increased NO production under inflammatory stimulation by IL-1β but did not alter the production of pro-inflammatory (IL-6, IL-8) or anti-inflammatory (IL-4, IL-10) cytokines. nih.gov However, other research has shown that arginine supplementation can enhance the synthesis of both T Helper 1 and T Helper 2 cytokines in Peyer's patch T-cells, suggesting a context-dependent role in modulating cytokine profiles. tandfonline.com

Table 2: Arginine Metabolism and Cytokine Modulation

Metabolic Pathway Key Enzyme(s) Inducing Signals Primary Products Immunological Outcome Reference(s)
Nitric Oxide Synthesis Inducible Nitric Oxide Synthase (iNOS) IFN-γ, TNF-α, LPS Nitric Oxide, Citrulline Generally pro-inflammatory; pathogen killing. frontiersin.orgfrontiersin.org
Urea Cycle Arginase 1 (Arg1) IL-4, IL-10, IL-13 Ornithine, Urea Anti-inflammatory; wound healing; T-cell suppression via arginine depletion. frontiersin.orgfrontiersin.org

Arginine in Muscle Homeostasis and Remodeling

Arginine is a semi-essential amino acid that plays a significant role in skeletal muscle physiology, influencing processes from muscle growth to energy metabolism. mdpi.commdpi.com Skeletal muscle, which constitutes about 40% of total body weight, is a highly plastic tissue that adapts to stimuli like exercise and nutrition. mdpi.com Arginine contributes to these adaptive processes by modulating key signaling pathways involved in protein synthesis, fiber type composition, and mitochondrial function.

Regulation of Skeletal Muscle Hypertrophy by Arginine

Skeletal muscle hypertrophy, or the growth of muscle fibers, is regulated by the balance between protein synthesis and degradation. Arginine has been shown to promote muscle hypertrophy by directly influencing this balance. iastatedigitalpress.com A primary mechanism through which arginine exerts this effect is the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. mdpi.comiastatedigitalpress.com

Studies in bovine myocytes have demonstrated that arginine supplementation enhances the phosphorylation of proteins in the mTOR pathway, including P70S6k, in a dose-dependent manner. iastatedigitalpress.com This activation of mTOR signaling promotes protein synthesis and myotube hypertrophy. iastatedigitalpress.com The effect appears to be independent of insulin-like growth factor 1 (IGF-1), suggesting a direct modulatory role for arginine on the mTOR pathway. iastatedigitalpress.com Furthermore, arginine has been observed to increase the expression of key myogenic regulatory factors such as MyoD and myogenin (MyoG), which are essential for muscle development and repair. iastatedigitalpress.com In animal models, orogastric administration of arginine to rats, even without exercise, was sufficient to promote hypertrophy of the skeletal musculature. scielo.brresearchgate.net

Arginine's Influence on Muscle Fiber Type Formation

Skeletal muscle is composed of different fiber types, primarily slow-twitch (Type I) and fast-twitch (Type II), which have distinct metabolic and contractile properties. cambridge.org Type I fibers are characterized by high mitochondrial content and oxidative capacity, making them resistant to fatigue, while Type II fibers are more glycolytic and suited for rapid, powerful contractions. cambridge.org Research indicates that arginine can induce a transformation of muscle fibers from the fast-twitch glycolytic type toward the slow-twitch oxidative type. iastatedigitalpress.comcapes.gov.br

In studies involving mice and bovine myocytes, arginine supplementation led to the upregulation of myosin heavy chain (MHC) I and MHC IIa, which are characteristic of slow-twitch and intermediate oxidative fibers, respectively. iastatedigitalpress.comnih.gov This shift is associated with improved endurance performance. mdpi.comnih.gov The mechanism underlying this fiber type switching involves multiple signaling pathways. One key pathway is the Sirtuin1 (Sirt1)/AMP-activated protein kinase (AMPK) pathway. capes.gov.br Arginine activates AMPK, which in turn increases the expression of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis and slow-twitch fiber formation. capes.gov.br The mTOR signaling pathway also appears to play a role, as its inhibition with rapamycin can block the arginine-induced increase in slow-fiber gene expression. mdpi.comnih.gov

Interplay between Arginine and Mitochondrial Function in Muscle Physiology

Studies have shown that arginine supplementation upregulates the expression of PGC-1α and its downstream targets, such as Nuclear Respiratory Factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are crucial for creating new mitochondria. mdpi.comnih.gov This leads to increased activity of mitochondrial enzymes like succinate (B1194679) dehydrogenase (SDH), a marker of oxidative capacity. cambridge.orgnih.gov This enhancement of mitochondrial function is not limited to skeletal muscle; arginine has also been shown to improve mitochondrial function in diabetic cardiomyocytes, where it upregulates PGC-1α to support mitochondrial homeostasis. nih.gov The interplay is cyclical: arginine promotes the formation of oxidative muscle fibers, which are rich in mitochondria, and it also directly stimulates the molecular machinery responsible for mitochondrial biogenesis and function, thereby improving the muscle's energetic capacity and resistance to fatigue. cambridge.orgnih.govchemisgroup.us

Table 3: Summary of Arginine's Effects on Muscle Physiology

Area of Influence Key Mechanism/Pathway Specific Effect Model System Reference(s)
Muscle Hypertrophy mTOR signaling pathway Increased protein synthesis, myotube diameter, and expression of MyoD/MyoG. Bovine myocytes, Rats iastatedigitalpress.comscielo.brresearchgate.net
Fiber Type Formation Sirt1/AMPK, mTOR Promotes shift from fast-twitch (Type II) to slow-twitch (Type I) fibers. Upregulation of MyHC I and MyHC IIa. Mice, Porcine satellite cells, C2C12 myotubes mdpi.comiastatedigitalpress.comcambridge.orgcapes.gov.brnih.gov
Mitochondrial Function PGC-1α upregulation Increased mitochondrial biogenesis, enzyme activity (SDH), and oxygen consumption. Piglets, Mice, Diabetic cardiomyocytes cambridge.orgnih.govnih.gov

Analytical Methodologies for Quantifying Argininic Acid and Its Metabolites

Chromatographic Techniques for Argininic Acid Analysis

Chromatography, a powerful separation technique, is widely employed for the analysis of this compound in diverse biological and pharmaceutical samples. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the primary chromatographic modes utilized, each offering distinct advantages in terms of selectivity, sensitivity, and application.

HPLC is a cornerstone in the analysis of amino acids like this compound due to its versatility and high resolution. mdpi.com Direct chromatographic quantification can be challenging due to the presence of similar structures and the lack of strong chromophores in amino acids. mdpi.com Consequently, many HPLC methods involve either pre- or post-column derivatization to enhance detection by fluorescence or UV spectroscopy. mdpi.com

Ion-exchange chromatography (IEC) is a classical and effective method for separating proteins and amino acids based on their net charge. ucl.ac.uk For this compound, which is a basic amino acid, cation-exchange chromatography is often employed. nih.gov The separation is based on the reversible interaction between the charged amino acid and the charged stationary phase of the column. ucl.ac.uk Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. ucl.ac.uk

A well-established method for amino acid analysis in feed, recognized by the European Union, utilizes IEC with post-column derivatization with ninhydrin (B49086), followed by spectrophotometric detection at 570 nm. europa.eu This method has been ring-trial validated and demonstrates good repeatability and reproducibility for the quantification of total arginine. europa.eu Arginine has also been shown to be an effective eluent in cation-exchange chromatography for the purification of other molecules, highlighting its strong interaction with cation-exchange resins. nih.gov

Table 1: Example of Ion-Exchange Chromatography Method for Arginine Quantification

ParameterDetails
Technique Ion-Exchange Chromatography (IEC) with post-column derivatization
Stationary Phase Cation-exchange resin
Mobile Phase pH or salt gradient
Derivatization Reagent Ninhydrin
Detection Spectrophotometric at 570 nm
Application Quantification of total arginine in feed samples. europa.eu
Performance Relative Standard Deviation for repeatability (RSDr): 2.3-3.3%; Relative Standard Deviation for reproducibility (RSDR): 7.2-9.7%. europa.eu

Reversed-phase HPLC (RP-HPLC) is one of the most widely used analytical techniques. ijlsci.inresearchgate.net However, due to the polar nature of this compound, it is not well-retained on traditional C18 columns without the use of ion-pairing reagents or derivatization. helixchrom.com

To overcome this, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is common. nih.govjlabphy.org Derivatization renders the amino acid more hydrophobic, allowing for better retention and separation on the nonpolar stationary phase. researchgate.net These derivatization agents also introduce a fluorescent tag, enabling highly sensitive detection. nih.govnih.gov For instance, a method using pre-column derivatization with OPA has been successfully applied for the simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine (ADMA) in plasma. jlabphy.org

Recent advancements have also focused on the analysis of underivatized amino acids. helixchrom.com Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, allows for the retention of this compound and related impurities without derivatization. helixchrom.com

Table 2: Examples of RP-HPLC Methods for this compound Analysis

MethodColumnMobile PhaseDetectionKey Findings
Pre-column Derivatization with OPA jlabphy.orgC18Gradient elutionFluorescenceSimultaneous measurement of arginine, citrulline, and ADMA in plasma.
Pre-column Derivatization with FMOC-Cl nih.govLiChrospher 100 RP-18Stepwise isocratic elutionFluorescence (Ex: 263 nm, Em: 611 nm)Simultaneous determination of arginine and its metabolites in goat rumen fluid. nih.gov Minimum detectable concentration for arginine was 0.65 µM. nih.gov
Underivatized Analysis with Mixed-Mode Chromatography helixchrom.comCoresep 100Acetonitrile (B52724), buffer (pH < 3)Mass SpectrometryRetention and separation of underivatized arginine without ion-pairing reagents. helixchrom.com
Underivatized Analysis in Feed Additive europa.euC18Potassium phosphate (B84403) bufferUV (210 nm)In-house validated method for the quantification of L-arginine. europa.eu

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is well-suited for the separation of polar compounds like this compound. jocpr.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. jocpr.comresearchgate.net This allows for the retention of polar analytes that are poorly retained in RP-HPLC. jocpr.com

A significant advantage of HILIC is its ability to analyze amino acids without the need for derivatization, simplifying sample preparation and reducing analysis time. jocpr.comthermofisher.com HILIC methods have been successfully developed for the determination of arginine, lysine (B10760008), and histidine in drug substances and products. jocpr.com These methods are often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. researchgate.net A study employing HILIC-tandem mass spectrometry (HILIC-MS/MS) developed a comprehensive method for quantifying arginine and its metabolites in rat plasma. researchgate.net

Table 3: HILIC Methods for this compound Quantification

ColumnMobile PhaseDetectionApplicationKey Performance Metrics
Kromasil SIL (250 mm x 4.6 mm, 5 µm). jocpr.comIsocratic: 50 mM Potassium dihydrogen phosphate and Acetonitrile (30:70). jocpr.comUV (200 nm). jocpr.comDetermination of Arginine, Lysine, and Histidine in drug substance and product. jocpr.comLOQ for Arginine: 0.22 µg/mL; LOD for Arginine: 0.066 µg/mL. jocpr.com
Syncronis HILIC. researchgate.netGradient elution. researchgate.netTandem Mass Spectrometry (MS/MS). researchgate.netQuantification of arginine and its metabolites in rat plasma. researchgate.netGood linearity (R² > 0.99), precision (RSDs < 6.21%), and accuracy (recovery 87.34% to 100.35%). researchgate.net
Acclaim Mixed-Mode HILIC-1. thermofisher.comNot specifiedUVSeparation of arginine and glutamic acid. thermofisher.comSeparation achieved in less than 10 minutes without derivatization. thermofisher.com

Gas chromatography (GC) is another powerful analytical tool for amino acid analysis. d-nb.info However, due to the low volatility of amino acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. d-nb.info A common derivatization procedure is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) group. d-nb.info

The analysis of this compound by GC can be challenging due to the thermal instability of its derivatives. d-nb.info For instance, derivatization with alkyl chloroformate is not suitable for arginine because of the instability of the derivative carrying a free guanidine (B92328) group. d-nb.info Upon trimethylsilylation, arginine can be converted to ornithine, which can complicate the analysis. researchgate.net Despite these challenges, methods have been developed for the GC analysis of arginine. One such method uses N-acetyl isopropyl ester derivatization, allowing for the determination of the δ15N value of arginine by GC-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). acs.orgresearchgate.net

Table 4: Gas Chromatography Method for Arginine Analysis

DerivatizationColumnDetectionApplication
N-acetyl isopropyl ester. acs.org15 m midpolarity DB-35. acs.orgCombustion-Isotope Ratio Mass Spectrometry (C-IRMS). acs.orgDetermination of δ15N values in plant and animal proteins. acs.org

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. nih.govstanford.edu CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. asianpubs.org

CE methods have been developed for the separation and quantification of this compound and its derivatives in various biological samples, including human plasma. nih.govstanford.edunih.gov Similar to HPLC, derivatization is often employed to enhance detection sensitivity, especially when using UV or laser-induced fluorescence (LIF) detection. nih.govstanford.edu For example, derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) allows for the separation of arginine and its methylated derivatives. nih.govstanford.edu However, methods for the analysis of underivatized arginine by CE with UV detection have also been established, providing a simpler and more direct approach. nih.govresearchgate.net

Table 5: Capillary Electrophoresis Methods for this compound Analysis

MethodBufferDetectionApplicationKey Performance Metrics
Derivatized CE nih.govstanford.edu193 mM borate (B1201080) buffer (pH 9.3). stanford.eduUV or Laser-Induced Fluorescence (LIF). nih.govstanford.eduQuantification of asymmetric dimethyl-L-arginine and L-arginine in human plasma. nih.govstanford.eduLOQ (LIF): 0.1 µM. nih.govstanford.edu
Underivatized CE nih.gov75 mmol/L Tris phosphate (pH 1.2). nih.govUV (190 nm). nih.govSimultaneous determination of citrulline and arginine in human blood plasma. nih.govLOD for arginine: 0.8 µmol/L. nih.gov Good repeatability and intra- and inter-assay precision. nih.gov
Underivatized CE asianpubs.orgNot specifiedUVDetermination of glutamine and arginine in human serum. asianpubs.orgRetention time for arginine: 4.05 min. asianpubs.org Good precision and accuracy. asianpubs.org

High Performance Liquid Chromatography (HPLC) Applications

Spectrometric Detection and Quantification of this compound

Spectrometric methods are central to the accurate measurement of this compound, offering high sensitivity and selectivity. These techniques are predicated on the interaction of the molecule with electromagnetic radiation, either through the absorption or emission of energy, or by measuring its mass-to-charge ratio.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS) for this compound Profiling

Mass spectrometry (MS) has become an indispensable tool for the analysis of amino acids and their derivatives due to its high sensitivity, specificity, and speed. researchgate.net When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the robust quantification of analytes in complex mixtures. For this compound, which differs from arginine by the substitution of the α-amino group with a hydroxyl group, MS-based methods are particularly powerful. nih.govacs.org

Tandem mass spectrometry (MS/MS) further enhances specificity and is a preferred method for the definitive quantification of this compound and its metabolites in biological matrices. google.comnih.gov In a typical LC-MS/MS workflow, this compound is first separated from other sample components by LC. It then enters the mass spectrometer, where it is ionized, most commonly by electrospray ionization (ESI). The resulting precursor ion, which corresponds to the protonated molecule [M+H]⁺, is selected and then fragmented to produce characteristic product ions. The quantification is achieved using multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions. researchgate.netnih.gov This process ensures that the signal is highly specific to the target analyte, minimizing interference from other compounds in the matrix.

The development of a reliable LC-MS/MS method involves the careful optimization of both chromatographic and mass spectrometric conditions. Hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography are two common separation strategies. researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled this compound, is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. nih.govnih.gov High-resolution mass spectrometry (HRMS) can also be employed to differentiate between molecules with very close molecular weights, a useful feature for resolving this compound from other similar metabolites. sciex.comacs.org

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table is a hypothetical representation based on typical parameters for similar analytes.

Parameter Setting Purpose
Chromatography
Column HILIC or Reversed-Phase C18 Separation from interfering compounds.
Mobile Phase Gradient of acetonitrile and water with formic acid Elution of the analyte from the column.
Flow Rate 0.2 - 0.5 mL/min Controls retention time and peak shape.
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) Generation of protonated molecular ions.
Analysis Mode Multiple Reaction Monitoring (MRM) Highly selective and sensitive quantification.
Precursor Ion [M+H]⁺ Calculated m/z for this compound Selection of the target analyte ion.
Product Ions Hypothetical m/z values Specific fragments used for confirmation and quantification.
Internal Standard Stable Isotope-Labeled this compound Correction for matrix effects and analytical variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of organic molecules, including amino acids and their derivatives. spectralservice.de Unlike MS, NMR is inherently quantitative without the need for identical standards, as the signal intensity is directly proportional to the number of nuclei. researchgate.net

For this compound studies, ¹H and ¹³C NMR are valuable. ¹³C NMR, in particular, can provide distinct signals for each carbon atom in the molecule, allowing for unambiguous identification and quantification, especially after sample hydrolysis. spectralservice.de The chemical shifts of the carbon atoms in the guanidinium (B1211019) group and along the side chain would be characteristic of this compound.

Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, can be used to determine the complete structure of this compound and its metabolites. spectralservice.de Furthermore, NMR can be used to study the pKa values of the titratable groups, such as the guanidinium group, by monitoring the chemical shift changes as a function of pH. acs.org This information is vital for understanding its chemical behavior in biological systems. While NMR generally has lower sensitivity compared to MS, it provides unparalleled structural information and can be used for the analysis of less complex samples or for the validation of reference materials. researchgate.net

Pre- and Post-Column Derivatization Strategies for Enhanced this compound Detection

Direct chromatographic analysis of amino acids and their analogs can be challenging due to their high polarity and lack of a strong chromophore for UV detection. mdpi.comnih.gov Derivatization is a chemical strategy used to modify the analyte to improve its chromatographic behavior and/or detectability.

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is introduced into the HPLC system. shimadzu.comjasco-global.com Common reagents like o-phthalaldehyde (OPA) and fluorenylmethyloxycarbonyl chloride (FMOC) react with primary and secondary amines to form highly fluorescent or UV-active derivatives. axionlabs.comshimadzu.com However, since this compound possesses a hydroxyl group instead of an amino group at the alpha position, these specific reagents would not react at that site. Derivatization would rely on reagents that target the guanidinium group or the carboxyl group. This difference in reactivity could be exploited to selectively analyze this compound in the presence of arginine.

Post-column derivatization involves separating the underivatized analyte on the column first, followed by reaction with a reagent before the detector. shimadzu.comaurigaresearch.com A classic example is the use of ninhydrin, which reacts with most amino acids to produce a colored compound detectable at 570 nm. aurigaresearch.comeuropa.eu The reactivity of ninhydrin with the α-hydroxyl group of this compound would need to be evaluated, but it is generally less effective than with α-amino acids. Arginine itself has been used as a post-column reagent for the fluorometric detection of reducing sugars, highlighting the reactivity of the guanidinium group. jst.go.jp The primary advantage of post-column derivatization is that it is less susceptible to interference from the sample matrix. shimadzu.com

Table 2: Comparison of Derivatization Strategies for Amino Acid Analysis

Feature Pre-Column Derivatization Post-Column Derivatization
Process Derivatization occurs before LC separation. jasco-global.com Derivatization occurs after LC separation. aurigaresearch.com
Advantages High sensitivity, wide choice of reagents, simple HPLC setup. jasco-global.comshimadzu.com High reproducibility, less matrix interference, can be automated. shimadzu.comaurigaresearch.com
Disadvantages Potential for multiple derivative products, reagent peaks can interfere. Requires more complex hardware (reagent pumps, reactor). shimadzu.com
Relevance to this compound Standard amine-reactive reagents (OPA, FMOC) would not react at the α-position, offering potential for selective analysis. Reaction would depend on finding a suitable reagent for the α-hydroxyl or guanidinium group.

Method Validation and Specificity Considerations for this compound Quantification in Complex Biological Matrices

The quantification of this compound in complex biological matrices such as plasma, urine, or cell culture media requires rigorous method validation to ensure that the results are accurate and reliable. nih.govd-nb.info Validation is performed according to established guidelines and assesses several key parameters.

Method Validation Parameters:

Linearity and Range: The method must demonstrate a linear relationship between the detector response and the concentration of this compound over a defined range. ajchem-a.com

Accuracy: This is the closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with known amounts of this compound and calculating the percent recovery. mdpi.comd-nb.info

Precision: This measures the degree of scatter between a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govsigmaaldrich.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. d-nb.infojocpr.com

Recovery: This assesses the efficiency of the sample extraction procedure. d-nb.info

Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles) is evaluated. nih.gov

Specificity Considerations: Specificity is arguably the most critical parameter for the analysis of an endogenous metabolite like this compound. The method must be able to unequivocally measure the analyte without interference from other components in the sample, particularly structurally related compounds. nih.gov

The primary specificity challenge is distinguishing this compound from L-arginine. Due to their structural similarity, chromatographic separation is essential. High-efficiency separation techniques like UPLC are often required. ajchem-a.com The choice of detection method is also crucial. While UV detection after derivatization can be used, it may lack specificity. Tandem mass spectrometry (MS/MS) offers the highest degree of specificity by monitoring unique mass transitions for this compound. nih.gov This can effectively resolve it from arginine, citrulline, and other metabolites, even if they are not perfectly separated chromatographically. sciex.com

When working with complex matrices, matrix effects can suppress or enhance the detector signal, leading to inaccurate quantification. d-nb.info These effects are typically addressed by using an appropriate internal standard, preferably a stable isotope-labeled version of this compound, which co-elutes and experiences the same matrix effects as the analyte. nih.govnih.gov Careful sample preparation, such as protein precipitation or solid-phase extraction, is also employed to remove major interfering substances before analysis. researchgate.netnih.gov

Research on Argininic Acid Derivatives and Their Biological Significance

Endogenous Argininic Acid Derivatives

The human body naturally synthesizes several important derivatives of arginine. These compounds are involved in critical biological functions, and their dysregulation is often associated with disease.

Homoarginine (hArg): Biosynthesis, Biological Role, and Interaction with this compound Pathways

Homoarginine (hArg) is a non-proteinogenic cationic amino acid, structurally similar to L-arginine but with an additional methylene (B1212753) (CH2) group in its carbon chain. researchgate.net Once considered an exogenous compound with little biological relevance, hArg is now recognized as a normal human metabolite with significant implications for health and disease. veterinarypaper.com

Biosynthesis: L-homoarginine is synthesized endogenously from L-lysine and L-arginine through tissue-specific enzymatic pathways. veterinarypaper.comresearchgate.net One major pathway involves the enzyme arginine:glycine amidinotransferase (AGAT), which is also a key enzyme in creatine (B1669601) synthesis. veterinarypaper.combevital.no AGAT facilitates the transfer of an amidino group from L-arginine to L-lysine, producing homoarginine. bevital.no This process primarily occurs in organs such as the kidneys and liver. veterinarypaper.com Another pathway involves enzymes of the urea (B33335) cycle, where ornithine transcarbamoylase (OTC) can use lysine (B10760008) as a substrate instead of ornithine, leading to the formation of homocitrulline, which is then converted to homoarginine. veterinarypaper.comaloki.hu

Biological Role and Interaction with Arginine Pathways: The biological significance of homoarginine is closely intertwined with the L-arginine/nitric oxide (NO) pathway. aloki.hu Homoarginine can influence NO availability in several ways:

Substrate for Nitric Oxide Synthase (NOS): Homoarginine can act as a substrate for NOS, the enzyme that synthesizes the potent vasodilator nitric oxide from L-arginine. researchgate.netaloki.hu Although it is a weaker substrate than L-arginine, its contribution to the NO pool can be physiologically relevant. aloki.hu

Inhibition of Arginase: Homoarginine can inhibit arginase, an enzyme that competes with NOS for their common substrate, L-arginine. aloki.huahajournals.org By inhibiting arginase, homoarginine may increase the bioavailability of L-arginine for NO production, thereby promoting endothelial function. aloki.huahajournals.org

Low circulating levels of homoarginine have been identified as a risk factor for cardiovascular diseases, cerebrovascular events, and mortality. researchgate.netnih.govresearchgate.net Its protective effects are thought to be mediated through its influence on NO production and potentially other undiscovered mechanisms. nih.govahajournals.org For instance, research suggests that homoarginine may modulate T-cell function, which plays a role in the inflammatory processes of atherosclerosis. ahajournals.org

Methylated this compound Derivatives: Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA)

Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are two other critical endogenous derivatives of arginine. They are produced through the post-translational modification of proteins and have emerged as important biomarkers, particularly in the context of cardiovascular and renal diseases. mdpi.commdpi.com

ADMA and SDMA are not synthesized from free arginine but are instead formed by the methylation of arginine residues within proteins. ahajournals.orgnih.gov This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), which use S-adenosylmethionine (SAM) as a methyl group donor. nih.gov When these methylated proteins are subsequently broken down (proteolysis), free ADMA and SDMA are released into the cytoplasm and circulation. mdpi.comresearchgate.net

There are two main types of PRMTs responsible for creating these derivatives:

Type I PRMTs: These enzymes catalyze the formation of asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA). ahajournals.orgahajournals.org

Type II PRMTs: These enzymes are responsible for the synthesis of symmetric dimethylarginine (SDMA). ahajournals.orgahajournals.org

The activity of these enzymes and the rate of protein turnover are key determinants of the intracellular and circulating levels of ADMA and SDMA. physiology.org

Both ADMA and SDMA are implicated in the pathophysiology of endothelial dysfunction, a key early event in the development of atherosclerosis. mdpi.comrupahealth.com

Asymmetric Dimethylarginine (ADMA): ADMA is a well-established endogenous competitive inhibitor of all isoforms of nitric oxide synthase (NOS). ahajournals.orgnih.gov By blocking NOS activity, elevated levels of ADMA lead to reduced production of nitric oxide (NO), a critical molecule for maintaining vascular tone and health. nih.govclevelandheartlab.com This impairment of NO synthesis contributes to endothelial dysfunction, increased vascular resistance, and an elevated risk for a wide range of cardiovascular diseases, including hypertension, coronary artery disease, and stroke. mdpi.comclevelandheartlab.com

Symmetric Dimethylarginine (SDMA): While SDMA does not directly inhibit NOS to the same extent as ADMA, it is also associated with endothelial dysfunction and cardiovascular risk. mdpi.comahajournals.org SDMA is thought to exert its effects indirectly, possibly by competing with L-arginine for cellular uptake via cationic amino acid transporters (CAT), thereby limiting the substrate available for NO synthesis. nih.govclevelandheartlab.com Furthermore, SDMA is primarily eliminated by the kidneys, making it a sensitive biomarker of renal function. mdpi.comclevelandheartlab.com Elevated SDMA levels are strongly correlated with reduced kidney function and are also considered an independent predictor of cardiovascular events and mortality. mdpi.comclevelandheartlab.com

Table 1: Clinical Conditions Associated with Elevated ADMA and SDMA

Clinical Condition Associated Methylated Arginine Reference
Hypertension ADMA, SDMA mdpi.comclevelandheartlab.com
Coronary Artery Disease ADMA, SDMA mdpi.comclevelandheartlab.com
Chronic Heart Failure ADMA nih.gov
Diabetes Mellitus ADMA, SDMA mdpi.comnih.gov
Chronic Renal Failure ADMA, SDMA mdpi.comnih.gov
Preeclampsia SDMA mdpi.com
Stroke SDMA mdpi.com
Hypercholesterolemia ADMA clevelandheartlab.com

N-monomethyl-L-arginine (NMMA), also known as L-NMMA, is another methylated derivative formed during the post-translational modification of proteins by PRMTs. ahajournals.org It is an intermediate in the formation of ADMA by Type I PRMTs. ahajournals.orgresearchgate.net

Like ADMA, NMMA is a potent inhibitor of nitric oxide synthase (NOS) and can therefore contribute to the reduction of NO bioavailability and subsequent endothelial dysfunction. researchgate.netnih.gov Although generally found at lower concentrations than ADMA, NMMA is also eliminated through metabolic degradation by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). researchgate.netnih.govmdpi.com The balance between the production of methylated arginines (ADMA and NMMA) by PRMTs and their degradation by DDAH is a critical factor in regulating NO signaling and vascular homeostasis. physiology.orgnih.gov

Engineered and Synthetic this compound Derivatives

Beyond the endogenous derivatives, scientists have developed a range of engineered and synthetic arginine derivatives for various research and potential therapeutic applications. These synthetic molecules are often designed to interact with specific enzymes or biological pathways.

One area of focus has been the creation of arginine mimetics for the specific inhibition of trypsin-like serine proteases, which are implicated in processes like blood coagulation and inflammation. nih.gov For example, isomers of amidinophenylalanine have been synthesized to act as modified arginine residues, serving as key intermediates for developing enzyme inhibitors. nih.gov

Other synthetic strategies involve creating chromogenic arginine derivatives that can be used as substrates to measure the activity of enzymes like trypsin. acs.org Furthermore, novel L-arginine derivatives have been developed for specialized applications, such as fluorogenic anilides for use as substrates for proteases or derivatives designed for intracellular protein delivery in cancer therapy research. researchgate.netmdpi.com These engineered molecules often incorporate other chemical moieties, such as purine (B94841) groups or dibenzocyclooctyne (DBCO), to confer specific binding properties or self-assembly capabilities. mdpi.comontosight.ai

Design and Synthesis of D-Arginine Derivatives for Targeted Applications

The use of D-amino acids, such as D-arginine, in therapeutic design offers significant advantages, primarily their increased stability and resistance to enzymatic degradation compared to their natural L-counterparts. researchgate.net This resistance allows for prolonged activity and improved pharmacokinetic profiles in pharmaceutical formulations. Researchers have focused on designing and synthesizing novel D-arginine derivatives for specific, targeted applications, ranging from drug delivery to immunotherapy.

A notable strategy involves replacing the commonly used 9-fluorenylmethyloxycarbonyl (Fmoc) group in amino acid synthesis with dibenzocyclooctyne (DBCO). researchgate.netnih.gov This substitution creates a more stable D-arginine derivative that can be used as a building block for more complex structures. mdpi.com These DBCO-functionalized D-arginine derivatives can then be reacted with various cross-linkers through click chemistry to create a library of supramolecular nanovehicles. researchgate.netnih.gov This approach allows for the construction of stable nanostructures designed for specific purposes, such as co-delivering antigens and adjuvants to enhance immune response. researchgate.netnih.govrsc.org

The synthesis of complex D-arginine derivatives often involves multi-step chemical processes. For instance, a complex derivative incorporating a glycosylated anthracycline moiety has been described. ontosight.ai This design combines the DNA-intercalating properties of anthracyclines, a common feature of chemotherapy agents, with a D-arginine component that may influence cellular uptake and targeting. ontosight.ai The synthesis of such compounds is intricate, requiring precise control over chemical reactions to attach the various functional groups to the D-arginine backbone. ontosight.ai Other synthetic approaches include the use of a D-3-bromocamphor-10-sulfonic acid as a resolving agent to separate D-arginine from a racemic mixture of DL-arginine, a key step in providing the pure starting material for these complex syntheses. google.com

The targeted applications for these synthesized derivatives are diverse. In immunotherapy research, D-arginine-based nanovehicles have been designed to carry model antigens like ovalbumin (OVA) and adjuvants such as CpG oligonucleotides. researchgate.netnih.gov In vitro studies have shown that these nanostructures not only improve the cellular uptake of the antigen but also stimulate the release of immune-signaling molecules like TNF-α. researchgate.netnih.gov

Table 1: Examples of D-Arginine Derivative Synthesis and Applications

Derivative Type Synthetic Strategy Key Features & Advantages Targeted Application
DBCO-functionalized D-arginine Substitution of Fmoc with DBCO; Click chemistry with azide (B81097) cross-linkers. researchgate.netnih.gov Enhanced stability over Fmoc derivatives; Forms stable self-assembled nanovehicles. researchgate.netmdpi.com Immunotherapy (co-delivery of antigens and adjuvants). researchgate.net
D-arginine-anthracycline conjugate Complex multi-step synthesis to attach a glycosylated anthracycline moiety. ontosight.ai Combines potential DNA-intercalation (from anthracycline) with D-arginine's stability. ontosight.ai Potential anticancer agent. ontosight.ai
D-arginine (pure isomer) Optical resolution of DL-arginine using a chiral organic acid (D-3-bromocamphor-10-sulfonic acid). google.com Provides a key chiral starting material for synthesizing drugs. google.com Precursor for drugs like Icatibant and Velcalcetide. google.com

Self-Assembled Nanostructures of Arginine Derivatives in Biomedical Research

The self-assembly of amino acids and their derivatives into ordered nanostructures is a powerful strategy in biomedical research, driven by noncovalent interactions such as hydrogen bonding, electrostatic forces, and π–π stacking. beilstein-journals.org Arginine is a particularly valuable building block for these systems due to its hydrophilic and cationic guanidinium (B1211019) group, which facilitates interactions and enhances cellular uptake. beilstein-journals.orgdovepress.com These self-assembled structures can form various morphologies, including nanoparticles, nanofibers, and hydrogels, which are explored for applications like drug delivery and tissue engineering. beilstein-journals.org

Research has demonstrated that both L- and D-arginine derivatives can form well-defined nanostructures. For example, D-arginine derivatives functionalized with DBCO self-assemble into supramolecular nanovehicles. researchgate.netnih.gov These D-amino acid based structures have the advantage of being resistant to degradation and are effective at escaping from the lysosome within cells, which is crucial for delivering therapeutic payloads directly to the cytoplasm. researchgate.netnih.gov Similarly, L-arginine derivatives have been developed to self-assemble and act as efficient vectors for delivering proteins into cells for potential cancer therapy. mdpi.com

The process of self-assembly can be induced by various factors. One study showed that the interaction between protoporphyrin IX (a photosensitizer) and either L- or D-arginine could induce the formation of nanoflower-like structures. mdpi.com This assembly was driven by hydrogen bonding between the arginine's amino group and the acid side chain of the protoporphyrin, followed by π–π stacking of the core molecules. mdpi.com In another approach, amphiphilic chitosan (B1678972) was modified with hydrophobic acrylonitrile (B1666552) and hydrophilic arginine to create a conjugate that readily self-assembles into nanoparticles in an aqueous medium. dovepress.com These nanoparticles were shown to be effective carriers for the poorly soluble anticancer agent curcumin, improving its solubility and cytotoxic effects against cancer cells. dovepress.com

The specific design of the arginine derivative dictates the nature of the resulting nanostructure. An octapeptide consisting of alternating arginine and phenylalanine residues was synthesized and, using a solid-vapor method, was shown to self-assemble into extensive networks of fibrillar structures with an antiparallel β-sheet conformation. acs.org These findings highlight how the interplay of charged (arginine) and hydrophobic (phenylalanine) residues can be precisely controlled to create ordered materials.

Table 2: Research Findings on Self-Assembled Arginine Derivative Nanostructures

Arginine Derivative Co-assembling Molecule Nanostructure Formed Driving Forces for Assembly Biomedical Application
D-Arginine-DBCO Azide cross-linker Supramolecular nanovehicles. researchgate.netnih.gov Click chemistry, hydrophobic & π-π stacking interactions. mdpi.com Immunotherapy (antigen/adjuvant delivery). researchgate.netnih.gov
L-Arginine/D-Arginine Protoporphyrin IX Nanoflower-like assemblages. mdpi.com Hydrogen bonding, π-π stacking. mdpi.com Enhanced photocatalysis. mdpi.com
Arginine-modified Chitosan Acrylonitrile Self-assembled nanoparticles (~218 nm). dovepress.com Intermolecular hydrophobic association. dovepress.com Oral drug delivery (curcumin). dovepress.com
Arginine-Phenylalanine Peptide None (self-assembles) Fibrillar networks (nanofibers). acs.org Antiparallel β-sheet formation, hydrogen bonding. acs.org Substrates for advanced materials. acs.org
Arginine-modified Camptothecin None (self-assembles) Spiral nanofibers. beilstein-journals.org π–π stacking, hydrophilic-hydrophobic interactions. beilstein-journals.org Drug delivery (cancer therapy). beilstein-journals.org

PEGylated Arginine Acid-Degrading Enzymes in Therapeutic Strategies

Arginine deprivation therapy is a targeted strategy for treating cancers that are unable to synthesize their own arginine and therefore rely on external sources. nih.govmdpi.com These tumors, known as arginine-auxotrophic, often lack key enzymes like argininosuccinate (B1211890) synthetase 1 (ASS1). mdpi.comresearchgate.net This dependency can be exploited by administering arginine-degrading enzymes, which deplete circulating arginine and starve the cancer cells. mdpi.com

Two primary enzymes used in this strategy are arginine deiminase (ADI) and arginase. nih.govnih.gov However, these enzymes, especially when derived from non-human sources, can be immunogenic and are often cleared rapidly from the body. nih.gov To overcome these limitations, the enzymes are modified through a process called PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to the protein. nih.gov PEGylation enhances the enzyme's stability, prolongs its circulation half-life, and reduces immune responses. nih.govdovepress.com

Clinical development has largely focused on PEGylated forms of these enzymes. ADI-PEG20 (pegargiminase) is a well-studied agent that has undergone clinical trials for various cancers, including melanoma, hepatocellular carcinoma (HCC), and small cell lung cancer (SCLC). researchgate.netdovepress.comfrontiersin.org It works by converting arginine to citrulline and ammonia (B1221849). dovepress.com Similarly, recombinant human arginase 1 has been PEGylated (rhArg1-PEG), with different versions known as BCT-100 and pegzilarginase. nih.govdovepress.com These enzymes convert L-arginine to L-ornithine. aacrjournals.org

Research has focused on optimizing the PEGylation process to maximize therapeutic efficacy. Studies on rhArg1 showed that using a specific linker, mPEG-SPA 5,000, resulted in a conjugate that retained over 90% of its catalytic activity while being protected from degradation. nih.gov A single injection of this PEGylated enzyme in rats depleted plasma arginine for six days. nih.gov Another study on a thermostable arginase mutant (BCA-M) showed that mono-PEGylation increased its elimination half-life 14-fold, from 6.4 to 91.4 hours, and significantly suppressed tumor growth in a lung cancer xenograft model. mdpi.com

These PEGylated enzymes are being evaluated both as monotherapies and in combination with other cancer treatments. nih.govmdpi.com The effectiveness of the therapy often depends on the cancer's expression of ASS1, making it a key biomarker for patient selection. researchgate.netdovepress.com

Table 3: Comparison of PEGylated Arginine-Degrading Enzymes

Enzyme PEGylated Form(s) Mechanism of Action Key Research Findings Status
Arginine Deiminase (ADI) ADI-PEG20 (Pegargiminase) Converts arginine to citrulline and ammonia. dovepress.com Half-life is prolonged by PEGylation; effective against ASS1-deficient tumors. dovepress.com Phase I, II, and III clinical trials for HCC, melanoma, SCLC. researchgate.netfrontiersin.orgmdpi.com
Arginase 1 (Human Recombinant) rhArg1-PEG, BCT-100, Pegzilarginase Converts L-arginine to L-ornithine and urea. aacrjournals.org Optimized PEGylation retains >90% enzyme activity; prolonged arginine depletion. nih.gov Phase I/II clinical trials for HCC and acute lymphoblastic leukemia. nih.govmdpi.com
Arginase (Bovine) Peg-Arginase Converts L-arginine to L-ornithine. aacrjournals.org Purified from beef liver and PEGylated; showed inhibition of breast cancer cell proliferation in vitro. aacrjournals.org Preclinical research. aacrjournals.org
Arginase (Thermostable Mutant) BCA-M-PEG20 Converts L-arginine to L-citrulline. mdpi.com Mono-PEGylation increased half-life by 14-fold; inhibited ASS-positive lung cancer cells. mdpi.com Preclinical research. mdpi.com

Advanced Research Applications and Therapeutic Implications of Argininic Acid

Argininic Acid in Cancer Research and Oncology

This compound, a semi-essential amino acid, is pivotal in numerous cellular processes, including protein synthesis, cell signaling, and the production of critical biomolecules like nitric oxide and polyamines. mdpi.com In the landscape of oncology, the metabolism of this compound has become a focal point of research, revealing a unique metabolic vulnerability in various cancer types. Many tumors exhibit a dependency on external sources of this amino acid for their growth and proliferation, a condition known as this compound auxotrophy. nih.govresearchgate.net This dependency presents a strategic target for therapeutic intervention, leading to the development of this compound deprivation therapies. mdpi.comnih.gov These therapies aim to selectively starve tumor cells by degrading circulating this compound, thereby halting their progression. researchgate.net

A significant number of malignancies, including melanomas, hepatocellular carcinomas, prostate cancers, and various leukemias, are unable to synthesize their own this compound. nih.govnih.govaacrjournals.org This acquired dependency, or auxotrophy, stems from the silencing of key enzymes in the urea (B33335) cycle that are responsible for the endogenous production of this compound. researchgate.net The primary enzyme silenced in these cancers is Argininosuccinate (B1211890) Synthase 1 (ASS1), which is the rate-limiting enzyme in the conversion of citrulline to this compound. mdpi.comnih.govaacrjournals.org

The mechanism behind ASS1 silencing is often epigenetic, such as the methylation of the gene's promoter region, which effectively shuts down its expression. nih.govpnas.org In some cancers, like melanoma, the repression of the ASS1 promoter has been linked to hypoxia-inducible factor-1alpha (HIF-1α). nih.gov This loss of ASS1 expression disrupts the cell's ability to produce this compound, forcing it to rely entirely on uptake from the extracellular environment to fuel its rapid growth and division. nih.govtandfonline.com Normal, healthy cells, in contrast, typically express ASS1 and can synthesize their own this compound, making them resilient to the depletion of external this compound. mdpi.com This metabolic discrepancy between cancerous and normal cells creates a therapeutic window, allowing for targeted therapies that selectively harm malignant cells while sparing healthy ones. nih.gov The loss of ASS1 has been associated with a poorer prognosis in several cancers, further highlighting its importance as a therapeutic target. pnas.orgnih.gov

Cancer Type Key Deficient Enzyme Consequence Reference
MelanomaArgininosuccinate Synthase 1 (ASS1)Becomes dependent on extracellular this compound. nih.gov
Hepatocellular CarcinomaArgininosuccinate Synthase 1 (ASS1)Auxotrophic for this compound. nih.gov
Prostate CancerArgininosuccinate Synthase 1 (ASS1)Susceptible to this compound deprivation. nih.gov
MesotheliomaArgininosuccinate Synthase 1 (ASS1)Relies on external this compound for survival. nih.gov
Small Cell Lung CancerArgininosuccinate Synthase 1 (ASS1)Sensitive to this compound-depleting enzymes. nih.gov
Acute Myeloid Leukemia (AML)Argininosuccinate Synthase 1 (ASS1)ASS1 deficiency makes cells vulnerable to deprivation therapy. scielo.br

Exploiting the this compound dependency of tumors is a promising anti-cancer strategy. elsevierpure.com By enzymatically degrading circulating this compound, this approach effectively cuts off the nutrient supply to auxotrophic cancer cells, leading to cell death. mdpi.comresearchgate.net

Two primary enzymes are being clinically investigated for this compound deprivation therapy: Arginine Deiminase (ADI) and Arginase. researchgate.net

Arginine Deiminase (ADI): This microbial enzyme degrades this compound into citrulline and ammonia (B1221849). nih.gov Normal cells can convert citrulline back into this compound using ASS1, but ASS1-deficient tumor cells cannot, leading to selective starvation. researchgate.net To improve its stability and reduce immunogenicity, ADI is often pegylated, a formulation known as ADI-PEG20. nih.govnih.gov

Arginase: This enzyme, a key component of the urea cycle in humans, hydrolyzes this compound into ornithine and urea. nih.gov Recombinant human arginase (rhArg) has been developed for therapeutic use. nih.gov Similar to ADI, it depletes systemic this compound levels. Pegylated forms of recombinant human arginase 1 (rhArg1-PEG) have been developed to enhance their effectiveness in clinical settings. mdpi.com

Both ADI-PEG20 and pegylated arginase have demonstrated safety and efficacy in clinical trials, either as standalone treatments or in combination with other therapies. mdpi.com

This compound starvation triggers several cell death pathways in auxotrophic cancer cells. The deprivation induces metabolic stress, leading to cell cycle arrest and the activation of apoptosis (programmed cell death). researchgate.net This process can be both caspase-dependent and caspase-independent. pnas.org

Research has revealed that this compound deprivation can induce a unique form of cell death characterized by:

Mitochondrial Dysfunction: Starvation impairs mitochondrial function, leading to the generation of reactive oxygen species (ROS). pnas.org

Autophagy: Nutrient starvation is a potent inducer of autophagy, a cellular process of self-digestion. nih.gov While initially a survival mechanism, prolonged or excessive autophagy can become cytotoxic and lead to cell death. pnas.orgnih.gov In some cancer cells, deprivation leads to a specific type of autophagic death called "chromatophagy," where the cell's own chromatin is engulfed by autophagosomes following nuclear membrane rupture. mdpi.compnas.org

Apoptosis Induction: Deprivation can activate the intrinsic apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like p53 and the release of cytochrome c from the mitochondria, ultimately activating caspases that execute cell death. researchgate.net

Ferroptosis: Recent studies in glioblastoma cells suggest that this compound deprivation can lead to an accumulation of ROS and lipid peroxidation, triggering a form of iron-dependent cell death known as ferroptosis. lau.edu.lb

Despite the promise of these therapies, cancer cells can develop resistance. elsevierpure.comnih.gov Understanding these mechanisms is crucial for improving treatment efficacy.

Upregulation of ASS1: The most common resistance mechanism is the re-expression of the ASS1 enzyme. nih.govnih.gov Some tumor cells can reactivate the silenced ASS1 gene, often through demethylation of its promoter, allowing them to synthesize their own this compound and survive the therapy. researchgate.net

Metabolic Reprogramming: Resistant cells can alter their metabolism to adapt to the low-argininic acid environment. This includes increasing their reliance on other nutrients like glucose and glutamine. tandfonline.comnih.gov

Autophagy as a Survival Mechanism: While excessive autophagy can be lethal, in some contexts, it acts as a protective mechanism, allowing cells to survive the nutrient stress. researchgate.net Combining this compound deprivation with autophagy inhibitors like chloroquine (B1663885) has been shown to enhance the therapy's effectiveness. nih.govnih.gov

Microenvironment Contributions: Stromal cells within the tumor microenvironment may supply cancer cells with this compound, conferring resistance. nih.gov

Resistance Mechanism Description Therapeutic Counter-Strategy Reference
ASS1 UpregulationTumor cells reactivate the ASS1 gene to produce their own this compound.Combination with chemotherapy; targeting pathways that drive ASS1 expression (e.g., c-Myc). nih.govnih.govresearchgate.net
Protective AutophagyCells use autophagy as a pro-survival mechanism to endure starvation.Combination with autophagy inhibitors (e.g., chloroquine). nih.govnih.govresearchgate.net
Metabolic ReprogrammingResistant cells increase their use of other nutrients like glucose and glutamine.Targeting compensatory metabolic pathways (e.g., glutaminase (B10826351) inhibitors). tandfonline.comnih.gov
Stromal SupportNeighboring non-cancerous cells may provide this compound to the tumor.Therapies targeting the tumor microenvironment. nih.govresearchgate.net

Emerging research indicates that this compound deprivation can act as a potent radiosensitizer, enhancing the effectiveness of radiation therapy. aacrjournals.orgnih.gov This synergistic effect has been observed in various cancer models, including glioblastoma and pancreatic cancer. aacrjournals.orgnih.gov

The precise mechanisms are still under investigation, but depriving cancer cells of this compound appears to induce a state of cellular stress that makes them more vulnerable to the DNA damage caused by radiation. aacrjournals.org Studies have shown that this radiosensitizing effect can occur even in tumors that are not auxotrophic for this compound and is not necessarily dependent on the presence of citrulline. aacrjournals.org In some glioblastoma models, the radiosensitization was even more pronounced in cells with a loss of p53 function, a common feature of aggressive cancers. aacrjournals.org This combination of metabolic therapy with radiotherapy holds significant clinical interest, particularly for treating highly radioresistant tumors. scielo.braacrjournals.org

Differential Effects of this compound Supplementation and Deprivation on Tumor Cell Proliferation

The role of this compound in cancer biology is notably complex, with both its supplementation and deprivation being explored as therapeutic strategies. The outcome of modulating this compound availability is highly dependent on the specific tumor's metabolic characteristics, particularly its ability to synthesize this amino acid endogenously.

This compound Deprivation: Many types of cancer cells exhibit a high demand for this compound to support their rapid proliferation. droracle.ainih.gov A significant portion of tumors, including a majority of melanomas and hepatocellular carcinomas, are auxotrophic for this compound. nih.govnih.gov This dependency stems from the epigenetic downregulation or silencing of argininosuccinate synthetase 1 (ASS1), a key enzyme required for the synthesis of this compound from citrulline. nih.govnih.gov This metabolic defect renders these tumor cells reliant on extracellular sources of this compound for survival.

Targeting this vulnerability, this compound deprivation therapy has emerged as a promising anti-cancer strategy. nih.govf1000.com This approach utilizes enzymes like arginine deiminase (ADI) or human arginase (hArg) to deplete systemic this compound levels, effectively starving ASS1-deficient tumor cells and leading to cell cycle arrest and apoptosis. nih.govnih.gov Research has demonstrated that this deprivation can inhibit tumor growth in preclinical models of various cancers, including sarcomas and colon cancer. nih.govf1000.com

This compound Supplementation: Paradoxically, this compound supplementation is also being investigated for its potential anti-cancer effects, which are primarily mediated through the modulation of the host immune system. nih.gov The tumor microenvironment is often characterized by this compound depletion due to its consumption by tumor cells and immunosuppressive cells like myeloid-derived suppressor cells (MDSCs). nih.gov This lack of this compound impairs the function and proliferation of anti-tumor immune cells, such as T cells. nih.gov

Supplementation can restore this compound levels, thereby enhancing the cytotoxic activity of T cells and natural killer cells against tumors. nih.gov Studies have shown that providing supplemental this compound can improve the efficacy of chemoimmunotherapy by increasing the number of tumor-infiltrating CD8+ T cells. researchgate.net This suggests that for certain immunogenic tumors, supplementation may bolster the body's natural defenses, tipping the balance in favor of an anti-tumor immune response. nih.gov

Therapeutic StrategyMechanism of ActionTarget Tumor TypeResearch Finding
This compound Deprivation Induces apoptosis and cell cycle arrest by starving cells unable to synthesize their own this compound.ASS1-deficient tumors (e.g., melanoma, hepatocellular carcinoma, some sarcomas). nih.govnih.govIn vitro studies show death of up to 80% of cancer cell lines; inhibition of tumor growth in murine xenografts. nih.gov
This compound Supplementation Enhances anti-tumor immune response by restoring T-cell function and proliferation in the tumor microenvironment.Immunogenic tumors where immune response is critical. nih.govIn mouse models, supplementation combined with immunotherapy reversed tumor growth and improved survival. sciencedaily.com

This compound's Impact on Cardiovascular and Metabolic Health

This compound is fundamental to cardiovascular homeostasis, primarily through its role as the exclusive substrate for the production of nitric oxide (NO), a critical signaling molecule in the vascular system. nih.govjst.go.jp

The vascular endothelium plays a pivotal role in regulating blood vessel tone and maintaining cardiovascular health. nih.gov A key mechanism in this regulation is the synthesis of NO by the enzyme endothelial nitric oxide synthase (eNOS), which catalyzes the conversion of L-argininic acid to NO and L-citrulline. nih.govfoliuslabs.com

Once produced, NO diffuses from the endothelial cells into the adjacent vascular smooth muscle cells. foliuslabs.com Here, it activates the enzyme guanylyl cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). foliuslabs.com Elevated cGMP levels lead to the relaxation of the smooth muscle cells, a process known as vasodilation. foliuslabs.com This widening of the blood vessels is essential for regulating blood pressure, ensuring adequate blood flow, and delivering oxygen to tissues. foliuslabs.com The continuous, basal release of NO helps maintain a relaxed vascular tone. A dysfunctional this compound-NO pathway leads to reduced NO bioavailability, which is a hallmark of endothelial dysfunction and a precursor to various cardiovascular diseases. nih.govjst.go.jp

Impaired this compound metabolism and reduced NO bioavailability are central to the pathophysiology of hypertension and atherosclerosis. nih.govjst.go.jp In essential hypertension, endothelial dysfunction is a common characteristic, often linked to an impairment in NO-mediated vasodilation. clinicaltrials.gov While the exact mechanisms are complex, they can involve reduced availability of the substrate, L-argininic acid, or increased levels of endogenous inhibitors of eNOS. nih.govclinicaltrials.gov

One such inhibitor is asymmetric dimethylarginine (ADMA), a naturally occurring amino acid that competes with this compound for the eNOS enzyme. nih.gov Elevated levels of ADMA are found in patients with atherosclerosis and other cardiovascular risk factors, leading to reduced NO production and impaired endothelial function. nih.gov

In atherosclerosis, endothelial dysfunction is an early event that contributes to the disease's progression. nih.govjst.go.jp Reduced NO levels promote vasoconstriction, inflammation, leukocyte adhesion, and platelet aggregation, all of which are involved in the formation of atherosclerotic plaques. jst.go.jp Clinical studies have shown that administration of L-argininic acid can improve endothelium-dependent vasodilation in individuals with hypercholesterolemia and atherosclerosis, suggesting that restoring the substrate for NO synthesis can partially reverse endothelial dysfunction. nih.govnih.govclinician.com A meta-analysis of randomized controlled trials found that oral L-argininic acid supplementation significantly lowered both systolic blood pressure (by 5.39 mmHg) and diastolic blood pressure (by 2.66 mmHg). mdpi.com

Metabolic syndrome is a cluster of conditions—including abdominal obesity, hypertension, dyslipidemia, and insulin (B600854) resistance—that increase the risk of cardiovascular disease and type 2 diabetes. Research suggests that the L-argininic acid-NO pathway is also implicated in these metabolic disorders. nih.govsportschosun.com An impaired L-argininic acid-NO pathway is considered a risk factor for the development of metabolic syndrome. nih.govsportschosun.com

Animal studies have provided significant insights into the role of this compound in obesity and metabolic health. In diet-induced obese rats, dietary supplementation with L-argininic acid has been shown to reduce white fat mass while increasing muscle mass. nih.gov Further research indicates that L-argininic acid supplementation can improve glucose tolerance and insulin sensitivity, key factors in metabolic syndrome. rsc.orgresearchgate.netnih.gov The proposed mechanisms include the stimulation of mitochondrial biogenesis and the promotion of brown adipose tissue development, which increases energy expenditure. researchgate.netyoutube.com Studies in rats with diet-induced obesity demonstrated that L-argininic acid treatment attenuated liver damage, decreased abdominal fat, and reduced inflammatory cell infiltration. rsc.org

ParameterAnimal ModelEffect of L-Argininic Acid SupplementationReference
Body Composition Diet-induced obese ratsReduced white fat mass, increased muscle weight. nih.gov
Adipocyte Size Diet-induced obese ratsReduced mean diameter of adipocytes by 7%. nih.gov
Glucose Metabolism Zucker diabetic fatty ratsDecreased blood glucose and free fatty acids. nih.gov
Insulin Sensitivity Diet-induced obese ratsImproved whole-body insulin sensitivity. nih.gov
Cardiovascular Health High-fat diet-fed ratsDecreased blood pressure, attenuated left ventricular impairment. rsc.org
Liver Function High-fat diet-fed ratsAttenuated liver structure and function impairment. rsc.org

This compound in Tissue Repair, Regeneration, and Fibrosis

This compound is a critical nutrient for tissue repair and wound healing, contributing to these processes through several metabolic pathways. zaslavsky.com.uajournals.co.za

The process of wound healing is a complex biological cascade involving inflammatory, proliferative, and remodeling phases. This compound plays a vital role in all these stages through two primary metabolic routes: the nitric oxide synthase (NOS) pathway and the arginase pathway. zaslavsky.com.uajournals.co.zamaastrichtuniversity.nl

Nitric Oxide (NO) Synthesis: At the wound site, inducible nitric oxide synthase (iNOS) is highly active during the initial inflammatory phase. journals.co.zanih.gov The NO produced has antimicrobial effects and acts as a vasodilator, increasing blood flow and the delivery of oxygen and essential nutrients to the injured tissue. droracle.aizaslavsky.com.uamaastrichtuniversity.nl This enhanced microcirculation is crucial for supporting the metabolic demands of tissue repair. maastrichtuniversity.nl Furthermore, NO stimulates angiogenesis (the formation of new blood vessels) and promotes the proliferation of keratinocytes and fibroblasts, which are essential for re-epithelialization and building new tissue. zaslavsky.com.uamaastrichtuniversity.nlnih.gov

Arginase Pathway: The arginase enzyme converts this compound into ornithine and urea. zaslavsky.com.uajournals.co.za Ornithine is a direct precursor for the synthesis of proline and polyamines. zaslavsky.com.uajournals.co.za Proline is an essential amino acid for the production of collagen, the primary structural protein in the extracellular matrix that gives healing tissue its strength. zaslavsky.com.uanih.gov Studies in both animals and humans have shown that this compound supplementation enhances wound collagen deposition and increases wound breaking strength. nih.govresearchgate.net Polyamines are necessary for stimulating cellular proliferation, a cornerstone of the proliferative phase of healing. zaslavsky.com.uajournals.co.za

Therefore, this compound serves as a central hub, providing the necessary substrates for both vascular support via NO and structural rebuilding via collagen synthesis, making it indispensable for efficient wound healing. zaslavsky.com.uajournals.co.za

Collagen and Connective Tissue Remodeling Influenced by this compound Pathways

This compound plays a significant role in the complex process of collagen and connective tissue remodeling, which is fundamental for wound healing and maintaining tissue integrity. nih.gov Its influence is exerted through multiple metabolic pathways, primarily by serving as a precursor for key amino acids required for collagen synthesis. The synthesis, breakdown, and resynthesis of collagen are critical for re-establishing tissue structure after injury. nih.gov

Metabolically, this compound can be converted to ornithine by the enzyme arginase. Ornithine, through the action of ornithine aminotransferase (OAT), is then converted to a precursor for proline synthesis. nih.govfrontiersin.org Proline, along with its hydroxylated form, hydroxyproline, is a major component of collagen, making up a significant portion of its amino acid sequence and being essential for the stability of the collagen triple helix. mdpi.com Studies have shown that this compound-induced collagen production in certain cells is dependent on this conversion to proline, highlighting its role as a proline precursor. frontiersin.org

During periods of significant physiological stress, such as major injury or illness, the body's demand for this compound can exceed its synthesis capacity, making it a conditionally essential amino acid necessary for optimal collagen biosynthesis and healing. nih.gov Supplementation with this compound has been shown to promote collagen deposition at wound sites, which is crucial for both the hemostasis and the structural integrity of the newly formed tissue matrix. nih.govrsc.org This increased collagen synthesis is driven by enhanced fibroblast proliferation and production. rsc.org

Furthermore, this compound indirectly influences connective tissue remodeling by stimulating the release of growth hormone and promoting T-cell function, both of which are necessary for normal wound healing processes. nih.gov This multifaceted role underscores the importance of the this compound metabolic pathways in supporting the structural and functional recovery of connective tissues.

Implications of this compound in Tissue Engineering and Regenerative Medicine

In the fields of tissue engineering and regenerative medicine, this compound is emerging as a valuable component in the development of biomaterials and strategies for repairing or replacing damaged tissues. rsc.org Its biological activities, including promoting cell proliferation and modulating inflammation, make it a promising candidate for enhancing the performance of tissue scaffolds. nih.gov

One of the key applications of this compound is as a biocompatible cross-linking agent for fabricating three-dimensional (3D) porous scaffolds. rsc.orgrsc.org Collagen, a primary component of the extracellular matrix, is widely used in tissue engineering for its excellent biocompatibility and biodegradability, but it often suffers from low mechanical strength and rapid degradation. rsc.org Research has demonstrated that using L-arginine to cross-link collagen-chitosan hybrid scaffolds significantly improves their physical, thermal, and biological properties. rsc.org These this compound-cross-linked scaffolds exhibit a uniform, interconnected porous structure that supports cell attachment and growth. rsc.org

In vitro studies have confirmed that these scaffolds are cytocompatible and enhance the proliferation of cells like fibroblasts. rsc.org Moreover, in vivo studies using rat models have shown that dressings made from these scaffolds promote wound healing, accelerate re-epithelialization, and enhance collagen deposition compared to non-cross-linked materials. rsc.orgrsc.org The presence of this compound in the scaffold appears to create a favorable environment for cellular activities essential for tissue regeneration. rsc.org

Beyond its structural role in scaffolds, this compound metabolism is central to the function of various stem cells. It serves as the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a signaling molecule that plays an important part in cell proliferation and migration. nih.gov This makes this compound a key factor in harnessing the potential of stem cells, such as human dental pulp stem cells, for tissue regeneration and immunomodulation to control inflammation. nih.gov

This compound in Addressing Oxidative Stress and Inflammation in Tissue Injury

This compound metabolism is intricately linked to the body's response to oxidative stress and inflammation, which are key components of the tissue injury and repair process. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is a major contributor to tissue damage in various pathological conditions. ircmj.comnih.gov

This compound supplementation has been shown to exert protective effects by mitigating oxidative stress and reducing inflammation. nih.gov Studies have demonstrated that it can decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px). nih.gov In the context of inflammation, this compound can inhibit the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). ircmj.comnih.gov This anti-inflammatory effect may be mediated, at least in part, through the arginase-1 signaling pathway. consensus.app

However, the role of this compound and its metabolites is complex. The production of nitric oxide (NO) from this compound is a critical factor. While NO has protective functions, its interaction with superoxide (B77818) radicals can form the potent oxidant peroxynitrite, which can exacerbate oxidative stress and tissue injury. ircmj.com A suboptimal supply of this compound to nitric oxide synthase (NOS) can lead to this detrimental peroxynitrite production. nih.gov

Furthermore, during inflammatory conditions, the enzyme arginase can be induced, leading to an "arginine steal phenomenon." This increased arginase activity competes with NOS for their common substrate, this compound, which can decrease NO synthesis and increase the production of ornithine. Ornithine is a precursor for polyamines and proline, which are needed for cell proliferation and collagen synthesis in tissue repair. mdpi.com This dual role highlights the delicate balance of this compound metabolism in regulating the interplay between inflammation, oxidative stress, and tissue remodeling.

ParameterEffect of this compound SupplementationSource
Oxidative Stress Markers
Malondialdehyde (MDA)Decrease nih.gov
Reactive Oxygen Species (ROS)Decrease nih.gov
Antioxidant Enzymes
Glutathione Peroxidase (GSH-Px)Increase nih.gov
Inflammatory Markers
Interleukin-8 (IL-8)Decrease ircmj.com
Tumor Necrosis Factor-alpha (TNF-α)Decrease nih.gov

This compound in Neurobiology and Central Nervous System Function

This compound holds a pivotal position in the neurobiology of the central nervous system (CNS), where it functions not just as a protein building block but as a critical precursor for several biologically active molecules. nih.govresearchgate.net Its metabolism is a crossroads for pathways that generate nitric oxide (NO), polyamines, creatine (B1669601), and other amino acids, all of which mediate diverse activities within the CNS. nih.govbenthamscience.com

The tissue-specific pathways that control this compound levels are crucial for normal brain function. nih.gov This amino acid and its derivatives are implicated in the central regulation of fundamental physiological processes, including blood pressure control, cerebrovascular autoregulation, and inflammatory responses. nih.govnih.gov The complex cellular makeup of the brain is reflected in the differential distribution of the enzymes involved in this compound metabolism. nih.gov For instance, the enzymes that recycle the NOS co-product L-citrulline back to L-arginine are expressed in neurons, suggesting an intercellular trafficking of these molecules to sustain NO production. nih.gov Astrocytes also play a key role by accumulating and releasing this compound, potentially serving as a reservoir for neighboring neurons. nih.gov

Neurotransmission Modulation by this compound-Derived Nitric Oxide

The most well-characterized role of this compound in neurotransmission is its function as the sole substrate for the synthesis of nitric oxide (NO), a highly unconventional neurotransmitter. nih.govnih.gov Unlike classical neurotransmitters, NO is a gaseous molecule that is not stored in synaptic vesicles and does not act on specific membrane receptors. biospherenutrition.co.nz Instead, it is synthesized on demand from L-arginine by nitric oxide synthase (NOS) enzymes and diffuses freely across cell membranes to act on nearby cells. biospherenutrition.co.nz

Once inside a target cell, NO typically activates the enzyme soluble guanylate cyclase, which in turn increases the intracellular concentration of cyclic GMP (cGMP). biospherenutrition.co.nz This signaling cascade can modulate a variety of neuronal activities, including the release of other neurotransmitters. biospherenutrition.co.nz Research has shown that NO can evoke the release of acetylcholine, catecholamines, and neuroactive amino acids like gamma-aminobutyric acid (GABA). nih.gov

This modulation of neurotransmitter release is fundamental to synaptic plasticity—the ability of synapses to strengthen or weaken over time—which is the cellular basis for learning and memory. biospherenutrition.co.nz By influencing the strength of synaptic connections, NO acts as a key regulator of neural communication and the brain's ability to adapt to new information. biospherenutrition.co.nz

This compound Metabolism in Cerebrovascular Diseases and Neurological Disorders

Disturbances in this compound metabolism are increasingly implicated in the pathophysiology of cerebrovascular diseases and various neurological disorders. nih.gov The L-arginine-NO pathway is crucial for maintaining vascular health, and its disruption can lead to endothelial dysfunction, a key factor in conditions like stroke and intracerebral hemorrhage. nih.govmdpi.com

Metabolites derived from this compound serve as important biomarkers for cerebrovascular risk. Asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, is a well-established marker for endothelial dysfunction and is associated with increased morbidity and mortality in cerebrovascular ischemic diseases. nih.govmdpi.com Elevated levels of ADMA can limit cerebral perfusion by affecting vascular tone and compliance. mdpi.com

In acute neurological conditions such as traumatic brain injury (TBI) and subarachnoid hemorrhage, a reduction in L-arginine concentrations is often observed and is associated with a more unfavorable clinical outcome. nih.gov This depletion of the NOS substrate can lead to impaired cerebral blood flow regulation and increased oxidative stress through a phenomenon known as NOS uncoupling. nih.gov

Furthermore, while NO is essential for normal CNS function, its overproduction can be neurotoxic. Pathologically high levels of NO contribute to nitroxidative stress, which has been implicated in the development of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. tandfonline.com This highlights the critical importance of tightly regulated this compound metabolism for maintaining neurological health.

This compound MetaboliteRole in Cerebrovascular/Neurological HealthSource
Nitric Oxide (NO) Essential for vascular autoregulation; high levels can be neurotoxic. nih.govtandfonline.com
Asymmetric Dimethylarginine (ADMA) Endogenous NOS inhibitor; biomarker for endothelial dysfunction and cerebrovascular risk. mdpi.com
Symmetric Dimethylarginine (SDMA) Emerging metabolite implicated in ischemic stroke. mdpi.com
Homoarginine Inversely associated with adverse events in cerebrovascular diseases. mdpi.com

This compound in Biopharmaceutical Formulations and Protein Stability

This compound is widely utilized as a key excipient in the biopharmaceutical industry, particularly in the formulation of therapeutic proteins such as monoclonal antibodies (mAbs) and fusion proteins. drug-dev.com Its unique chemical structure and favorable safety profile make it highly effective for addressing common challenges in protein formulation, including aggregation, viscosity, and long-term stability. nih.govnih.gov

One of the primary applications of this compound is as a suppressor of protein aggregation and an enhancer of protein solubility. drug-dev.comresearchgate.net Protein aggregation is a major concern as it can lead to a loss of therapeutic efficacy and potentially induce an immunogenic response. This compound has been shown to inhibit aggregation for various proteins, including insulin and lysozyme, by acting as a stabilizer during refolding and storage. drug-dev.commalvernpanalytical.com The mechanism is complex but may involve this compound binding to hydrophobic patches on the protein surface that become exposed upon stress, thereby preventing protein-protein interactions. malvernpanalytical.com

In high-concentration protein formulations (>250 mg/mL), which are increasingly common for subcutaneous administration, high viscosity is a significant challenge. drug-dev.com this compound and its salts, such as arginine hydrochloride (Arg-HCl), are highly effective viscosity-reducing agents. drug-dev.comnih.gov They can lower the viscosity of concentrated antibody solutions by several-fold, facilitating easier manufacturing and patient administration. drug-dev.com

This compound is also used to stabilize proteins during the lyophilization (freeze-drying) process. drug-dev.com It helps to maintain the protein's native structure and prevent aggregation during both the freezing and drying stages, contributing to a stable final product with a good physical appearance (cake properties). drug-dev.com Due to its effectiveness and versatility, this compound is an excipient in numerous approved injectable protein therapeutics and is considered an indispensable tool in modern biopharmaceutical formulation. nih.govnih.gov

L-arginine as an Excipient for Protein Refolding and Solubilization

L-arginine has become a widely utilized excipient in the biotechnology and pharmaceutical industries for its remarkable ability to assist in the refolding of recombinant proteins and to enhance their solubilization. squ.edu.omresearchgate.net Recombinant proteins, particularly when expressed in bacterial systems like Escherichia coli, often accumulate as insoluble and misfolded aggregates known as inclusion bodies. researchgate.netnih.gov To obtain biologically active proteins, these inclusion bodies must be solubilized and the proteins refolded into their correct three-dimensional structures.

L-arginine is frequently included in refolding buffers at concentrations ranging from 0.1 to 1 M to facilitate this process. researchgate.netnih.gov Its primary role during refolding is to suppress the aggregation of folding intermediates, thereby increasing the yield of correctly folded, active protein. nih.govoup.com The mechanism involves L-arginine preventing nonspecific protein-protein interactions that lead to the formation of insoluble aggregates. nih.govnih.gov

Furthermore, L-arginine at higher concentrations (0.5-2 M) can be used to directly extract active, folded proteins from insoluble pellets, highlighting its potent solubilizing effect. researchgate.netnih.gov Research has demonstrated that L-arginine hydrochloride (L-ArgHCl) can increase the equilibrium solubility of proteins by several orders of magnitude. nih.gov This effect is not due to protein stabilization but rather to an increase in the solubility of both native and non-native (unfolded) protein species. nih.govnih.gov The proposed mechanism for this enhanced solubility involves interactions between the guanidinium (B1211019) group of L-arginine and the aromatic amino acid side chains (like tryptophan) on the protein surface, which masks hydrophobic patches and prevents aggregation. nih.govoup.comsemanticscholar.org

Table 1: Applications of L-arginine in Protein Refolding and Solubilization

Application Typical Concentration Primary Effect Reference
Protein Refolding 0.1 - 1.0 M Suppresses aggregation of folding intermediates researchgate.net, nih.gov
Protein Solubilization 0.5 - 2.0 M Increases equilibrium solubility of folded and unfolded proteins researchgate.net, nih.gov
Elution in Chromatography Variable Facilitates elution of antibodies from Protein-A columns nih.gov, nih.gov
Stabilization during Storage Variable Prevents aggregation and stabilizes protein formulations nih.gov

Suppression of Protein-Protein Interaction and Aggregation by L-arginine

The efficacy of L-arginine as an anti-aggregation agent stems from its ability to directly modulate protein-protein interactions. nih.govnih.gov Protein aggregation is a major challenge in the manufacturing and formulation of therapeutic proteins, often occurring through the interaction of exposed hydrophobic surfaces on unfolded or partially folded molecules. plos.org L-arginine effectively mitigates this by weakening these detrimental interactions. nih.gov

Several mechanisms have been proposed to explain L-arginine's anti-aggregation properties:

Hydrotropic Effect: L-arginine exhibits hydrotropic characteristics, meaning it can enhance the solubility of hydrophobic or poorly soluble compounds in aqueous solutions. plos.org It is proposed that L-arginine forms molecular clusters in solution that present a hydrophobic surface through the alignment of their methylene (B1212753) groups. These clusters can then interact with and mask the exposed hydrophobic patches on proteins, preventing them from interacting with each other and aggregating. plos.org

Interaction with Amino Acid Residues: The guanidinium group of L-arginine can interact favorably with certain amino acid side chains. nih.gov It forms strong charge and hydrogen-bond interactions with acidic amino acids and engages in cation-π interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine. squ.edu.omsemanticscholar.org These interactions can shield the very residues that are often involved in aggregation. squ.edu.omoup.com

Self-Clustering: L-arginine molecules can form stable clusters with themselves through the stacking of their guanidinium groups. squ.edu.omsemanticscholar.org This self-association contributes to its effectiveness as an aggregation suppressant, potentially by creating a unique solution environment that disfavors protein-protein association. squ.edu.omsemanticscholar.org

Unlike strong denaturants such as guanidine (B92328) hydrochloride, which also suppress aggregation but by unfolding proteins, L-arginine is considered a milder agent that does not significantly compromise protein stability. nih.govnih.gov This makes it a preferred additive for maintaining the integrity of therapeutic proteins.

L-arginine in Gastrointestinal Health and Host-Microbe Interactions

L-arginine Metabolism and Intestinal Barrier Function

L-arginine is a crucial metabolite for maintaining the health and function of the gastrointestinal tract. tandfonline.comnih.gov It is considered a semi-essential or conditionally essential amino acid, meaning that while the body can synthesize it, demand can exceed production capacity during periods of inflammation, injury, or infection, necessitating dietary intake. tandfonline.comoup.com

In the gut, L-arginine is metabolized through several key enzymatic pathways:

Nitric Oxide Synthase (NOS): This enzyme converts L-arginine to nitric oxide (NO) and citrulline. mdpi.com Small amounts of NO produced by constitutive NOS are essential for maintaining normal epithelial barrier function. mdpi.com NO plays a role in regulating intestinal blood flow and vessel permeability. tandfonline.com

Arginase: This enzyme converts L-arginine to ornithine and urea. nih.gov Ornithine is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine). nih.gov Polyamines are vital for intestinal epithelial cell migration, proliferation, and mucosal protection, thereby enhancing the integrity of the intestinal barrier. nih.govoup.com

A sufficient supply of L-arginine is critical for preserving the intestinal barrier, which separates luminal contents from the host's internal environment. tandfonline.commdpi.com Deficiencies in L-arginine, as seen in certain infectious diseases like malaria, can lead to impaired barrier function and increased intestinal permeability. nih.gov This "leaky gut" condition can allow for the translocation of microbial products, triggering inflammation. nih.gov Studies have shown that L-arginine supplementation can preserve barrier integrity, reduce bacterial translocation, and protect intestinal epithelial cells from oxidative stress. oup.comcambridge.org

Modulation of Gut Microbiota by L-arginine

Diet is a primary factor influencing the composition and function of the gut microbial community. frontiersin.org L-arginine has been shown to modulate the gut microbiota, promoting a healthier microbial balance. oup.comnih.gov

Research in animal models has demonstrated that L-arginine supplementation can lead to significant shifts in the gut microbiome. For instance, L-arginine administration has been linked to an enrichment of beneficial bacteria, such as Bifidobacterium species. nih.govtandfonline.com It can also alter the ratio of major bacterial phyla, such as Firmicutes and Bacteroidetes, which is often used as an indicator of gut health. frontiersin.org In broiler chickens challenged with Clostridium perfringens, L-arginine supplementation helped alleviate intestinal injury by modulating the gut microbiota. frontiersin.orgnih.gov Similarly, in fattening pigs, L-arginine supplementation increased the abundance and diversity of gut microbiota, particularly affecting Firmicutes and Bacteroidetes, which was linked to changes in lipid metabolism. frontiersin.org

The mechanisms by which L-arginine influences the microbiota are multifaceted. It can serve as a substrate for bacterial metabolism and can also influence the host's intestinal environment, such as by enhancing immune responses, which in turn shapes the microbial community. frontiersin.orgmdpi.com This remodeling of the gut microbiome can have systemic effects, as seen in studies where L-arginine-induced gut microbiota changes promoted pulmonary immune defense against infection, highlighting the importance of the gut-lung axis. nih.govtandfonline.com

Table 2: Effects of L-arginine Supplementation on Gut Microbiota

Study Model Key Findings Potential Outcome Reference
Murine Colitis Models Attenuates intestinal dysbiosis by increasing anticolitogenic bacteria. Reduced inflammation nih.gov
Murine NTM Infection Model Enriched Bifidobacterium pseudolongum in the gut. Enhanced pulmonary immune defense nih.gov, tandfonline.com
Broiler Chickens Modulated microbiota to alleviate injury from Clostridium perfringens. Improved gut health nih.gov, frontiersin.org
Fattening Pigs Increased abundance of Firmicutes and decreased Bacteroidetes. Altered phospholipid metabolism and meat quality frontiersin.org

L-arginine's Role in Preventing Enteric Pathogen-Induced Diseases

L-arginine plays a dual and complex role in the context of enteric pathogen infections. On one hand, some pathogens can utilize arginine as an energy source to support their growth. frontiersin.org For example, bacteria can degrade arginine to produce urea and ammonia, which may help them evade the host's antibacterial nitric oxide production. frontiersin.org

On the other hand, L-arginine is critical for the host's defense against these pathogens. It enhances mucosal immune responses and strengthens the intestinal barrier, making it more difficult for pathogens to colonize and cause disease. nih.govfrontiersin.org Supplementation with L-arginine has been shown to reduce the numbers of Salmonella in murine models, an effect attributed to increased nitric oxide production. researchgate.net

Interestingly, enteric pathogens have evolved to sense and respond to L-arginine levels in the gut. Research on enterohemorrhagic Escherichia coli (EHEC) and its surrogate, Citrobacter rodentium, has shown that these pathogens use an arginine sensor, ArgR, to regulate their virulence. nih.govresearchgate.net In the presence of L-arginine, the ArgR sensor activates the expression of genes encoding the Type-III Secretion System (T3SS), a syringe-like apparatus used to inject virulence factors into host cells, thereby promoting infection and disease. nih.govresearchgate.net During infection, C. rodentium can even manipulate the host to increase the concentration of L-arginine in the colon, which further enhances its virulence. nih.gov This highlights a sophisticated interplay where a crucial host nutrient is co-opted by pathogens to regulate their disease-causing potential.

Other Specialized Research Applications of L-arginine

Beyond its roles in protein formulation and gut health, L-arginine's unique chemical properties and biological functions have led to its use in other specialized research and therapeutic areas.

Chromatography: L-arginine is used as a mobile phase additive in various chromatography techniques. It facilitates the elution of bound proteins from affinity columns (e.g., Protein-A) and hydrophobic interaction columns, improving purification efficiency. oup.com

Precursor for Bioactive Molecules: L-arginine is a metabolic precursor to a wide array of biologically important compounds beyond nitric oxide and polyamines. researchgate.netnih.gov These include:

Creatine: Essential for energy metabolism in muscle and nerve cells. researchgate.netnih.gov

Urea: The primary vehicle for nitrogen waste excretion in the urea cycle. oup.com

Proline and Glutamate (B1630785): Amino acids with diverse metabolic roles. nih.gov

Agmatine: A signaling molecule with neurotransmitter-like functions. nih.gov

Cell-Penetrating Peptides: The positively charged guanidinium group of arginine is a key component in the design of cell-penetrating peptides (CPPs). These short peptides can transport various molecular cargoes (from small molecules to large proteins) across cell membranes, a valuable tool in drug delivery research. researchgate.net

Therapeutic Research: L-arginine is investigated for its therapeutic potential in various conditions. It has been studied for its effects on cardiovascular diseases, such as hypertension and atherosclerosis, due to its role as the substrate for nitric oxide, a potent vasodilator. nih.gov It also plays a role in immune function, wound healing, and cellular regeneration, making it a subject of interest in clinical nutrition and immunonutrition. utmb.edu

This compound in Bone and Cartilage Metabolism Research

The role of nitric oxide (NO) in regulating bone metabolism is an area of active investigation, and as an inhibitor of NO synthesis, this compound (ADMA) is a key molecule of interest in this field. Research suggests that ADMA may act as a uremic toxin on bone by inhibiting the actions of NO in osteoblasts, the cells responsible for new bone formation. nih.gov

In vitro studies using mouse bone marrow-derived mesenchymal stem cells (BMSCs) have demonstrated that ADMA impairs osteoblastic differentiation. nih.gov This effect is dose-dependent and is characterized by reduced alkaline phosphatase (ALP) activity, decreased calcium deposition, and lower expression of osteoblast-related genes such as Cbfa1 and osteocalcin. nih.gov The inhibitory effect of ADMA on bone formation can be reversed by concurrent treatment with L-arginine, the substrate for NO synthase, which restores NO production and the differentiation potential of the stem cells. nih.gov

In the context of cartilage metabolism, ADMA has been identified as a key metabolite in the progression of osteoarthritis (OA), a degenerative joint disease. nih.govnih.gov Studies have found that chondrocytes from individuals with OA have elevated levels of ADMA. nih.gov This increase in ADMA is associated with the degeneration and senescence of chondrocytes and a reduction in the deposition of the extracellular matrix, which is crucial for cartilage integrity. nih.govnih.gov Mechanistically, ADMA has been shown to interfere with the function of SOX9, a critical transcription factor for chondrocyte development and function, by promoting its degradation. nih.gov The level of ADMA in the synovial fluid of patients with OA is increased and shows potential as a diagnostic biomarker for the disease. nih.govnih.gov

Table 1: Effects of this compound (ADMA) on Bone and Cartilage Cells

Cell Type Model System Key Findings Reference
Osteoblasts Mouse bone marrow-derived mesenchymal stem cells (in vitro) ADMA inhibits differentiation, reduces alkaline phosphatase activity, and decreases calcium deposition. nih.gov
Chondrocytes Human chondrocytes from OA patients (in vitro) ADMA levels are increased, inducing cell degeneration, senescence, and reduced extracellular matrix deposition. nih.govnih.gov

This compound in Renal Physiology and Interorgan Amino Acid Exchange

This compound (ADMA) plays a significant role in renal physiology, primarily due to its accumulation in patients with chronic kidney disease (CKD). mdpi.comnih.gov It is considered a uremic toxin, and elevated plasma concentrations are a strong predictor of adverse cardiovascular outcomes and the progression of renal disease. nih.govnih.gov

The kidneys are involved in the clearance of ADMA, although its primary route of elimination is through metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). mdpi.comnih.gov In renal insufficiency, both reduced renal clearance and impaired DDAH activity can contribute to the accumulation of ADMA. nih.gov Symmetric dimethylarginine (SDMA), a structural isomer of ADMA, is eliminated almost exclusively by the kidneys, making it a sensitive marker of renal function. mdpi.comnih.gov While both molecules are elevated in end-stage renal disease, their metabolic pathways differ significantly. mdpi.com

The exchange of amino acids and their derivatives between organs is a complex process facilitated by specific transport systems. nih.govresearchgate.net ADMA is transported across cell membranes by cationic amino acid transporters (CATs), the same transporters used by L-arginine. nih.govbiocrates.com This creates a competitive environment where intracellular ADMA can inhibit CATs, thereby limiting the cellular uptake of L-arginine. nih.gov This action can further reduce the availability of the substrate for nitric oxide synthase, exacerbating the inhibition of NO production. nih.gov This interplay is crucial in understanding the systemic effects of elevated ADMA, as it is exported from its site of origin and imported into distant sites, including the cells of the kidney and vasculature. nih.gov

Table 2: this compound (ADMA) and Symmetric Dimethylarginine (SDMA) in Renal Context

Compound Primary Elimination Route Clinical Significance in CKD Reference
This compound (ADMA) Metabolism by DDAH enzyme Uremic toxin; predictor of cardiovascular events and CKD progression. mdpi.comnih.govnih.gov

| Symmetric Dimethylarginine (SDMA) | Renal excretion | Sensitive marker of renal function. | mdpi.comnih.gov |

This compound in Research on Epidermal Barrier Function

The direct role of this compound (ADMA) in the function of the epidermal barrier, which is primarily composed of keratinocytes, is an emerging area of research with limited specific data currently available. The skin barrier is critical for protecting the body from environmental factors and preventing water loss. rupress.orgnih.govnih.gov Its dysfunction is a key feature of inflammatory skin diseases like atopic dermatitis. nih.govnih.gov

While research has not extensively focused on ADMA's direct impact on keratinocytes and the stratum corneum, studies on other cellular barriers, particularly those formed by endothelial cells, provide insights into how ADMA might affect barrier integrity. Research has shown that ADMA can disrupt the physical barrier function of human brain microvascular endothelial cells, leading to increased paracellular permeability. nih.gov It also triggers inflammatory responses and promotes the adhesion and migration of immune cells across the endothelial layer. nih.gov Similarly, in bovine retinal capillary endothelial cells, ADMA has been found to increase cell permeability and reduce the levels of the tight-junction protein occludin. nih.gov

These findings in endothelial systems suggest that ADMA has the potential to induce maladaptive functions in cellular barriers. However, it is important to note that the epidermal barrier has a unique structure and composition, distinct from vascular endothelial barriers. Therefore, further research is required to specifically investigate the effects of this compound on epidermal keratinocyte differentiation, lipid composition, and the expression of tight junction and structural proteins to determine its precise role in epidermal barrier function and skin health.

Q & A

Q. Table 1: Effects of this compound (5.0 mM) on Antioxidant Enzymes in Rat Tissues

TissueCAT ActivitySOD ActivityGSH-Px Activity
Erythrocytes↑ 40%↑ 35%↓ 25%
Renal Cortex↑ 30%↓ 20%
Renal Medulla↓ 15%↓ 20%
Data sourced from in vitro assays using 60-day-old rat tissues .

Q. Table 2: Recommended Hydrolysis Conditions for this compound Analysis

ParameterOptimal ConditionPotential ArtifactMitigation Strategy
Temperature110°CSerine/Threonine lossUse 1.0 mM dithiothreitol (DTT)
Duration24 hoursValine-Isoleucine bondsExtend hydrolysis to 48 hours
Acid Concentration6 M HClLysine oxidationAdd 0.1% phenol
Adapted from amino acid analysis guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.